Gallic aldehyde
描述
isolated from Geum japonicum; structure in first source
属性
IUPAC Name |
3,4,5-trihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-3-4-1-5(9)7(11)6(10)2-4/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZHEOWNTDJLAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159917 | |
| Record name | 3,4,5-Trihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13677-79-7 | |
| Record name | 3,4,5-Trihydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13677-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trihydroxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013677797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,5-Trihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trihydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIHYDROXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2K4P9N82X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Gallic Aldehyde
This document provides a comprehensive overview of the physicochemical properties of Gallic aldehyde (also known as 3,4,5-Trihydroxybenzaldehyde), a phenolic aldehyde with significant potential in pharmaceutical and chemical research. The information compiled herein is intended to serve as a foundational resource for professionals engaged in drug discovery, chemical synthesis, and materials science.
General and Physicochemical Properties
This compound is an aromatic aldehyde, structurally characterized by a benzene (B151609) ring substituted with three hydroxyl groups and one aldehyde group.[1] This substitution pattern is responsible for its notable antioxidant and biological activities.[2] It presents as a white to pale yellow solid powder under standard conditions.[3][4]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3,4,5-Trihydroxybenzaldehyde | |
| Synonyms | Gallaldehyde, Pyrogallol-5-carboxaldehyde | |
| CAS Number | 13677-79-7 | |
| Molecular Formula | C₇H₆O₄ | |
| Molecular Weight | 154.12 g/mol | |
| Appearance | White to Pale Yellow Powder/Solid | |
| Melting Point | 211-213 °C | |
| Boiling Point | 355.3 °C at 760 mmHg | |
| 237.46 °C (rough estimate) | ||
| Flash Point | 182.9 °C | |
| Density | 1.3725 g/cm³ (rough estimate) | |
| Vapor Pressure | 1.54 x 10⁻⁵ mmHg at 25 °C |
| Sensitivity | Air Sensitive | |
Solubility Profile
The solubility of this compound is dictated by its polar hydroxyl groups and the relatively nonpolar aromatic ring. It is readily soluble in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727). Its solubility in water is limited.
Table 2: Solubility Data for this compound
| Solvent | Solubility | Source(s) |
|---|---|---|
| DMSO | Soluble; 116.67 mg/mL (757.01 mM) | |
| Methanol | Soluble | |
| Water | Slightly soluble |
| Water (Predicted) | 6.81 g/L | |
Acidity and Lipophilicity
The acidic nature of this compound is attributed to its phenolic hydroxyl groups. Its lipophilicity, quantified by the partition coefficient (logP), indicates its distribution preference between an octanol (B41247) and water phase. The available data for these parameters are based on predictive models.
Table 3: Predicted Acidity and Lipophilicity of this compound
| Parameter | Predicted Value | Source(s) |
|---|---|---|
| pKa (Strongest Acidic) | 6.96 | |
| 7.46 ± 0.23 | ||
| logP | 0.73 (ALOGPS) | |
| 0.78 (ChemAxon) |
| | 0.6159 | |
Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic signature. While specific experimental spectra are not widely published, its profile can be reliably predicted based on its functional groups.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong C=O stretching vibration for the aldehyde group in the range of 1710-1685 cm⁻¹, characteristic of an aromatic aldehyde. A broad absorption band corresponding to the O-H stretching of the phenolic groups would be anticipated around 3500-3200 cm⁻¹. The C-H stretch of the aldehyde group typically appears as a distinct peak between 2830-2695 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should feature a highly deshielded singlet for the aldehydic proton between δ 9-10 ppm. Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent and should appear as a singlet in the aromatic region (δ 7-8 ppm). The three phenolic hydroxyl protons would likely appear as a broad singlet.
-
¹³C NMR: The carbonyl carbon of the aldehyde is expected to resonate significantly downfield, around δ 190-200 ppm. The spectrum would also show distinct signals for the substituted and unsubstituted carbons of the aromatic ring.
-
-
UV-Visible (UV-Vis) Spectroscopy: As a phenolic compound, this compound is expected to absorb light strongly in the UV region. Phenolic systems exhibit π → π* transitions, and the exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and, notably, by the pH of the solution, which affects the ionization state of the hydroxyl groups.
Experimental Protocols
The following sections detail generalized but robust methodologies for determining key physicochemical properties of this compound.
Protocol: Determination of Aqueous Solubility
This protocol describes a standard shake-flask method, a reliable technique for determining the solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound solid to a known volume of purified water in a sealed glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the aliquot by centrifugation and/or filtration through a 0.22 µm syringe filter.
-
Analysis: Dilute the clear supernatant with a suitable solvent if necessary. Determine the concentration of this compound in the final solution using a validated analytical method, such as UV-Vis spectrophotometry against a standard calibration curve or HPLC.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and any dilution factors.
Caption: Workflow for determining aqueous solubility.
Protocol: UV-Visible Spectroscopic Analysis
This protocol provides a general framework for the quantitative analysis of this compound using UV-Vis spectrophotometry, a common technique for phenolic compounds.
Methodology:
-
Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) in a volumetric flask to prepare a stock solution of known concentration.
-
Wavelength Scan: Dilute a portion of the stock solution and scan the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution to cover a range of concentrations.
-
Measurement: Measure the absorbance of each calibration standard and the blank (solvent only) at the predetermined λmax.
-
Calibration Curve: Plot a graph of absorbance versus concentration for the standards. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.99 for a valid curve.
-
Sample Analysis: Measure the absorbance of the unknown sample (prepared in the same solvent) at λmax and use the calibration curve equation to determine its concentration.
Caption: Workflow for quantitative UV-Vis analysis.
Biological Activity and Signaling Pathways
This compound has demonstrated a range of biological activities, making it a compound of interest for drug development. Notably, it exhibits anti-inflammatory, antioxidant, and antiviral properties. Mechanistic studies have shown that this compound can modulate key cellular signaling pathways involved in inflammation. It inhibits the expression and activity of matrix metalloproteinase-9 (MMP-9) and suppresses the phosphorylation of MAP kinases (ERK1/2, p38, and JNK), which in turn inhibits the nuclear translocation of transcription factors like NF-κB and AP-1.
Caption: this compound's inhibitory action on inflammatory signaling pathways.
References
The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of 3,4,5-Trihydroxybenzaldehyde
For Immediate Release
This technical guide provides an in-depth overview of the natural sourcing and isolation of 3,4,5-Trihydroxybenzaldehyde (also known as gallaldehyde), a phenolic compound of significant interest to researchers, scientists, and drug development professionals. This document details the primary botanical sources, comprehensive experimental protocols for isolation, and quantitative analysis of the compound's yield. Furthermore, it explores potential biological signaling pathways that may be modulated by this class of compounds.
Natural Occurrence of 3,4,5-Trihydroxybenzaldehyde
3,4,5-Trihydroxybenzaldehyde is a naturally occurring aromatic aldehyde found in a variety of plant species. To date, the most well-documented sources include the perennial herb Geum japonicum and the legume Lens culinaris (lentil)[1]. While other organisms are reported to contain this compound, detailed isolation and quantification studies are most readily available for Geum japonicum.
Isolation Methodologies
The isolation of 3,4,5-Trihydroxybenzaldehyde from natural sources typically involves solvent extraction followed by a series of chromatographic purification steps. The specific protocol can be adapted based on the source material and the desired purity of the final product.
Isolation from Geum japonicum
A detailed method for the isolation of 3,4,5-Trihydroxybenzaldehyde from the stems and leaves of Geum japonicum has been established and is outlined below.[1][2]
Experimental Protocol:
-
Extraction:
-
Air-dried and powdered plant material (500 g) is refluxed with 80% methanol (B129727) (MeOH) for 24 hours.
-
The resulting crude extract is filtered and concentrated under reduced pressure.
-
-
Solvent Partitioning:
-
The concentrated methanolic extract is suspended in water and subjected to a defatting step with dichloromethane (B109758) (CH₂Cl₂).
-
The aqueous layer is then partitioned three times with ethyl acetate (B1210297) (EtOAc) (3 x 500 mL) to isolate the fraction containing the target compound.
-
-
Column Chromatography:
-
The concentrated EtOAc fraction is loaded onto a Sephadex LH-20 column (500 x 50 mm).
-
Elution is performed with a MeOH/water (4:1) solvent system.
-
Fractions (7 mL each) are collected, and those exhibiting the highest antioxidant activity (typically fractions 95-115) are pooled.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
The pooled, active fractions are further purified using a reversed-phase C18 (RP-C18) HPLC column.
-
The mobile phase consists of an isocratic mixture of acetonitrile/MeOH/H₂O (2:20:78).
-
The peak corresponding to 3,4,5-Trihydroxybenzaldehyde is collected to yield the purified compound.
-
General Protocol for Phenolic Extraction from Lens culinaris
While a specific protocol for the isolation of 3,4,5-Trihydroxybenzaldehyde from lentils is not extensively detailed in the literature, a general method for the extraction of phenolic compounds from lentil seeds can be employed as a starting point.
Experimental Protocol:
-
Extraction:
-
Ground lentil seeds are suspended in an acetone-water (8:2 v/v) solution.
-
The mixture is heated to 80°C for 15 minutes with agitation.
-
The extract is then filtered and the solvent is evaporated.
-
-
Purification:
-
Further purification would likely follow a similar chromatographic approach as described for Geum japonicum, involving techniques such as column chromatography (e.g., Sephadex LH-20) and preparative HPLC to isolate the target compound.
-
Quantitative Analysis
The yield of 3,4,5-Trihydroxybenzaldehyde varies depending on the natural source and the specific plant part used for extraction.
| Natural Source | Plant Part | Yield of 3,4,5-Trihydroxybenzaldehyde | Reference |
| Geum japonicum | Leaves | 140.7 mg/kg (dried sample) | [1][2] |
| Geum japonicum | Stems | 240.5 mg/kg (dried sample) | |
| Geum japonicum | Roots | Not detected | |
| Lens culinaris | Seeds | Data not available |
Biosynthetic Pathway
The precise biosynthetic pathway of 3,4,5-Trihydroxybenzaldehyde has not been fully elucidated. However, it is structurally a derivative of gallic acid, a key phenolic compound synthesized in plants via the shikimate pathway. A plausible pathway involves the enzymatic reduction of gallic acid to 3,4,5-Trihydroxybenzaldehyde.
Potential Signaling Pathway Modulation
While direct and specific signaling pathways for 3,4,5-Trihydroxybenzaldehyde are still under investigation, its close structural relationship to gallic acid suggests potential interactions with similar cellular targets. Gallic acid has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis, such as the PI3K/AKT and MAPK pathways. It is hypothesized that 3,4,5-Trihydroxybenzaldehyde may exert its biological effects through similar mechanisms.
The PI3K/AKT signaling pathway is a critical regulator of cell survival and growth. As illustrated below, gallic acid has been shown to inhibit this pathway, leading to downstream effects on cell proliferation and apoptosis.
Conclusion
3,4,5-Trihydroxybenzaldehyde is a valuable natural product with documented presence in Geum japonicum and Lens culinaris. The established isolation protocols, particularly from Geum japonicum, provide a clear path for obtaining this compound for further research and development. While its specific biological mechanisms are still being explored, its structural similarity to gallic acid suggests a promising area of investigation into its effects on key cellular signaling pathways. This guide serves as a foundational resource for scientists working on the discovery and development of novel therapeutics derived from natural sources.
References
- 1. Frontiers | Gallic acid potentiates the anticancer efficacy of cisplatin in ovarian cancer cells through modulation of the PI3K/AKT/mTOR and CXCL12/CXCR4 signaling pathways [frontiersin.org]
- 2. Frontiers | Gallic acid suppresses the progression of triple-negative breast cancer HCC1806 cells via modulating PI3K/AKT/EGFR and MAPK signaling pathways [frontiersin.org]
A Technical Guide to the Biological Activities of Gallic Aldehyde and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities of gallic aldehyde (3,4,5-trihydroxybenzaldehyde) and its key derivatives, with a particular focus on syringaldehyde (B56468). Due to the limited availability of extensive research on this compound itself, this guide incorporates comparative insights from the closely related and well-studied compound, gallic acid, to provide a broader context for its potential therapeutic applications. This document summarizes quantitative data on antioxidant, anti-inflammatory, anticancer, and antimicrobial activities, details relevant experimental protocols, and visualizes key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction
This compound, a phenolic aldehyde, and its derivatives are emerging as compounds of significant interest in the scientific community due to their diverse biological activities. As a naturally occurring compound found in various plants, this compound shares a structural similarity with gallic acid, a well-documented antioxidant and anti-inflammatory agent. This structural relationship suggests that this compound and its derivatives may possess a comparable, yet distinct, pharmacological profile. This guide will delve into the current understanding of their biological effects, with a focus on their potential as therapeutic agents.
Biological Activities
Antioxidant Activity
This compound and its derivatives exhibit potent antioxidant properties, primarily attributed to their ability to scavenge free radicals. The hydroxyl groups on the benzene (B151609) ring play a crucial role in this activity by donating hydrogen atoms to neutralize reactive oxygen species (ROS).
Quantitative Data for Antioxidant Activity
| Compound | Assay | IC50 / SC50 Value | Reference |
| This compound | DPPH Radical Scavenging | SC50 = 19.5 µg/mL | [1] |
| Gallic Acid | DPPH Radical Scavenging | IC50 = 1.03 ± 0.25 µg/mL | [2] |
| Syringaldehyde | Antioxidant Activity | Exhibits antioxidant properties | [3] |
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are linked to their ability to modulate key inflammatory pathways and enzymes. Syringaldehyde, a derivative of this compound, has been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Quantitative Data for Anti-inflammatory Activity
| Compound | Target/Assay | IC50 Value | Reference |
| Syringaldehyde | COX-2 Inhibition | IC50 = 3.5 µg/mL | [4] |
| Gallic Acid | - | Possesses anti-inflammatory activity | [5] |
Anticancer Activity
While direct evidence for the anticancer activity of this compound is limited, the broader class of phenolic aldehydes and related compounds have demonstrated cytotoxic effects against various cancer cell lines. Gallic acid, for instance, has been extensively studied for its pro-apoptotic and anti-proliferative effects.
Quantitative Data for Anticancer Activity (Comparative)
| Compound | Cell Line | IC50 Value | Reference |
| Gallic Acid | Jurkat (Leukemia) | ~50 µM (48h) | |
| Gallic Acid | MDA-MB-231 (Breast Cancer) | ~50 µM (48h) | |
| Gallic Acid | HCT-116 (Colon Cancer) | > 100 µM |
Antimicrobial Activity
This compound and its derivatives have shown promising activity against a range of microorganisms, including bacteria and viruses. This suggests their potential application as novel antimicrobial agents.
Quantitative Data for Antimicrobial Activity
| Compound | Microorganism | MIC Value | Reference |
| This compound | Oenococcus oeni VF | 250-500 mg/L | |
| Gallic Acid | Mannheimia haemolytica | 250 µg/mL | |
| Gallic Acid | Pasteurella multocida | 500 µg/mL | |
| Methyl Gallate | Ralstonia solanacearum | 20 mg/L | |
| Gallic Acid Derivatives | S. aureus, E. coli, C. albicans | Various (µM/mL) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. The reduction of the deep violet DPPH radical to a pale yellow hydrazine (B178648) is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate or cuvette, add a specific volume of the test compound (this compound or its derivative) at various concentrations to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
COX-2 Inhibition Assay
Principle: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
Protocol (General):
-
Enzyme and Substrate Preparation: Prepare a solution of purified COX-2 enzyme and its substrate (e.g., arachidonic acid).
-
Reaction: Incubate the COX-2 enzyme with the test compound (e.g., syringaldehyde) for a specific time.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Measurement: The product of the reaction (e.g., prostaglandin (B15479496) E2) is quantified using methods such as ELISA or radioimmunoassay.
-
Calculation: The percentage of inhibition is calculated by comparing the amount of product formed in the presence and absence of the inhibitor. The IC50 value is then determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microplate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on its structural similarity to gallic acid and the activities of its derivatives, several potential mechanisms can be inferred. Gallic acid is known to exert its anti-inflammatory effects through the modulation of the MAPK and NF-κB signaling pathways. It also impacts various oncogenic signaling pathways in cancer cells, including the ERK/MAPK, FLT3, and JAK/STAT pathways. This compound has been shown to inhibit ERK1/2, p38, and JNK, which are key components of the MAPK signaling cascade.
Visualizing Potential Signaling Pathways
The following diagrams illustrate the potential signaling pathways that may be modulated by this compound and its derivatives, based on current knowledge of related compounds.
Potential anti-inflammatory mechanism via NF-κB pathway.
Workflow for assessing antioxidant activity.
Synthesis of Derivatives
The synthesis of this compound derivatives can be achieved through various chemical modifications of the aldehyde and hydroxyl functional groups. For instance, syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) can be synthesized from 5-bromovanillin. Other derivatives can be synthesized from gallic acid, which can be a precursor to this compound. These synthetic routes open up possibilities for creating a wide range of novel compounds with potentially enhanced biological activities.
Logical relationships in the synthesis of derivatives.
Conclusion and Future Directions
This compound and its derivatives, particularly syringaldehyde, represent a promising class of bioactive compounds with demonstrated antioxidant, anti-inflammatory, and antimicrobial properties. While the current body of research is not as extensive as that for the related gallic acid, the available data strongly suggests significant therapeutic potential.
Future research should focus on:
-
Elucidating the precise molecular mechanisms and signaling pathways through which this compound and its derivatives exert their biological effects.
-
Synthesizing and screening a wider library of this compound derivatives to establish clear structure-activity relationships.
-
Conducting more extensive in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of these compounds.
This technical guide serves as a foundational resource to stimulate further investigation into this intriguing class of natural products and their potential for the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syringaldehyde Exhibits Antibacterial and Antioxidant Activities against Mycobacterium marinum Infection [mdpi.com]
- 4. Syringaldehyde | CAS#:134-96-3 | Chemsrc [chemsrc.com]
- 5. Anti-inflammatory activity of gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Gallic Aldehyde from Gallic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gallic aldehyde (3,4,5-trihydroxybenzaldehyde), a phenolic aldehyde, is a valuable compound in medicinal chemistry and drug development due to its antioxidant, anti-inflammatory, and antiviral properties.[1] Its synthesis from the readily available and renewable precursor, gallic acid, is of significant interest. Direct selective reduction of the carboxylic acid moiety in gallic acid to an aldehyde is challenging due to the presence of the reactive phenolic hydroxyl groups. This technical guide provides an in-depth overview of a robust and well-documented multi-step synthetic pathway for the preparation of this compound from gallic acid. The synthesis involves a three-stage process: protection of the hydroxyl groups of gallic acid via methylation, conversion of the resulting ester to a protected aldehyde, and subsequent deprotection to yield the final product. Detailed experimental protocols for two viable routes for the aldehyde formation, quantitative data, and workflow visualizations are presented to facilitate its practical application in a laboratory setting.
Introduction
Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants, including gallnuts, tea leaves, and oak bark.[2] Its diverse biological activities make it and its derivatives, such as this compound, attractive starting materials for the synthesis of pharmacologically active molecules.[1][3] The primary challenge in converting gallic acid to this compound lies in the selective reduction of the carboxylic acid group without affecting the three phenolic hydroxyl groups. This guide details a reliable synthetic strategy that circumvents this issue through a protection-reduction-deprotection sequence.
Overall Synthetic Pathway
The most practical approach for the synthesis of this compound from gallic acid is a multi-step process. The general workflow involves the initial protection of the reactive hydroxyl groups, followed by the selective reduction of the carboxylic acid group (or a derivative thereof) to an aldehyde, and concluding with the removal of the protecting groups. This guide outlines two primary routes for the formation of the intermediate protected aldehyde.
Figure 1: Overall synthetic workflow for the conversion of Gallic Acid to this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. Two distinct routes are presented for the conversion of the protected gallic acid intermediate to the protected aldehyde.
Step 1: Protection of Gallic Acid - Synthesis of Methyl 3,4,5-Trimethoxybenzoate
The initial step involves the protection of the phenolic hydroxyl groups of gallic acid through methylation. This is crucial to prevent side reactions in the subsequent reduction step.
Reaction: Gallic Acid + 3 CH₃I (or (CH₃)₂SO₄) + Base → Methyl 3,4,5-Trimethoxybenzoate
Figure 2: Experimental workflow for the methylation of Gallic Acid.
Experimental Protocol: [4]
-
To a vigorously stirred suspension of potassium carbonate (97 g) in N,N-dimethylformamide (DMF, 200 ml), add a solution of gallic acid monohydrate (29.9 g) in DMF (100 ml).
-
Add dimethyl sulfate (66 ml) dropwise to the mixture at 20-25°C.
-
After the addition is complete, stir the mixture at room temperature for 2.5 hours.
-
Repeat the addition with a further 44 g of potassium carbonate and 30 ml of dimethyl sulfate.
-
Stir the reaction mixture at room temperature for an additional 4.5 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (Et₂O).
-
Dry the combined ethereal solution over potassium carbonate and evaporate to dryness.
-
Recrystallize the residue from methanol (B129727) to yield methyl 3,4,5-trimethoxybenzoate.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Gallic Acid Monohydrate | |
| Product | Methyl 3,4,5-Trimethoxybenzoate | |
| Yield | 84-85% | |
| Melting Point | 83-86°C |
Step 2: Formation of the Protected Aldehyde
Two effective routes for the conversion of methyl 3,4,5-trimethoxybenzoate to 3,4,5-trimethoxybenzaldehyde are presented below.
This route involves the reduction of the ester to the corresponding benzyl (B1604629) alcohol, followed by oxidation to the aldehyde.
Reaction:
-
Methyl 3,4,5-Trimethoxybenzoate + Reducing Agent → 3,4,5-Trimethoxybenzyl Alcohol
-
3,4,5-Trimethoxybenzyl Alcohol + Oxidizing Agent → 3,4,5-Trimethoxybenzaldehyde
Figure 3: Workflow for Route 1: Reduction followed by oxidation.
Experimental Protocol:
-
Reduction to 3,4,5-Trimethoxybenzyl Alcohol:
-
Add a solution of methyl 3,4,5-trimethoxybenzoate (9.86 g) in absolute benzene (40 ml) dropwise to Vitride (sodium bis(2-methoxyethoxy)aluminum hydride, 22 ml) under ice cooling.
-
After the addition, stir the mixture at room temperature for 1 hour.
-
Decompose the complex by adding 25% sulfuric acid (290 ml).
-
Separate the benzene layer and extract the aqueous layer with benzene.
-
Combine the organic layers, wash with 5% sodium bicarbonate solution, and dry over magnesium sulfate.
-
Evaporate the solvent to obtain the oily product, 3,4,5-trimethoxybenzyl alcohol.
-
-
Oxidation to 3,4,5-Trimethoxybenzaldehyde:
-
To a solution of 3,4,5-trimethoxybenzyl alcohol in dichloromethane (B109758) (CH₂Cl₂), add pyridinium (B92312) dichromate (PDC).
-
Stir the mixture at room temperature until the oxidation is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of silica (B1680970) gel and wash with CH₂Cl₂.
-
Evaporate the solvent to yield 3,4,5-trimethoxybenzaldehyde.
-
Quantitative Data:
| Step | Product | Yield | Reference |
| Overall (Methylation, Reduction, Oxidation) | 3,4,5-Trimethoxybenzaldehyde | 80.7% |
This route involves the conversion of the protected benzoic acid to its acyl chloride, followed by a selective reduction to the aldehyde using the Rosenmund reaction. This method is often more direct for large-scale preparations.
Reaction:
-
3,4,5-Trimethoxybenzoic Acid + SOCl₂ → 3,4,5-Trimethoxybenzoyl Chloride
-
3,4,5-Trimethoxybenzoyl Chloride + H₂/Pd-BaSO₄ → 3,4,5-Trimethoxybenzaldehyde
Figure 4: Workflow for Route 2: Acyl chloride formation and Rosenmund reduction.
Experimental Protocol for Rosenmund Reduction:
-
In a pressure vessel, charge dry toluene (B28343) (600 ml), anhydrous sodium acetate (B1210297) (25 g), dry 10% palladium-on-carbon catalyst (3 g), 3,4,5-trimethoxybenzoyl chloride (23 g, 0.10 mole), and Quinoline S (1 ml).
-
Flush the vessel with nitrogen, seal, evacuate briefly, and pressurize to 50 p.s.i. with hydrogen.
-
Shake the mixture with 50 p.s.i. of hydrogen for 1 hour at room temperature, then heat at 35-40°C for 2 hours.
-
Continue agitation overnight as the reaction mixture cools to room temperature.
-
Release the pressure, open the vessel, and filter the mixture through Celite.
-
Wash the insoluble material with toluene (25 ml).
-
Wash the combined filtrates successively with 5% sodium carbonate solution (25 ml) and water (25 ml).
-
Dry the toluene solution over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate by distillation at reduced pressure.
-
Distill the residue through a Vigreux column to yield 3,4,5-trimethoxybenzaldehyde.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3,4,5-Trimethoxybenzoyl Chloride | |
| Product | 3,4,5-Trimethoxybenzaldehyde | |
| Yield | 64-83% | |
| Boiling Point | 158-161°C (7-8 mm Hg) | |
| Melting Point | 74-75°C |
Step 3: Deprotection - Synthesis of this compound
The final step is the demethylation of 3,4,5-trimethoxybenzaldehyde to yield the target compound, this compound. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.
Reaction: 3,4,5-Trimethoxybenzaldehyde + BBr₃ → this compound
Figure 5: Experimental workflow for the demethylation of 3,4,5-Trimethoxybenzaldehyde.
Experimental Protocol (General Procedure for Aryl Ether Cleavage):
-
Dissolve 3,4,5-trimethoxybenzaldehyde in a dry, inert solvent such as dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.
-
Cool the solution to 0°C or -78°C.
-
Add a solution of boron tribromide (at least 3 equivalents) in CH₂Cl₂ dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight, monitoring the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by chromatography or recrystallization.
Quantitative Data: Yields for the demethylation of aryl methyl ethers with BBr₃ are generally high, often exceeding 70%, but are substrate-dependent.
Safety Considerations
-
Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Vitride (Red-Al) is a reactive hydride reagent. It reacts violently with water and protic solvents. Handle under an inert atmosphere (nitrogen or argon).
-
Palladium on carbon can be pyrophoric when dry and exposed to air. Handle with care.
-
Boron tribromide is a corrosive and moisture-sensitive liquid that fumes in air. It reacts exothermically with water. Handle in a fume hood with appropriate PPE.
Conclusion
The synthesis of this compound from gallic acid is effectively achieved through a multi-step pathway involving protection, reduction, and deprotection. This technical guide provides two viable and detailed routes for the formation of the key intermediate, 3,4,5-trimethoxybenzaldehyde. The Rosenmund reduction of the corresponding acyl chloride offers a direct and high-yielding approach. The final demethylation step using boron tribromide is a reliable method to obtain the desired this compound. The provided experimental protocols, quantitative data, and workflow diagrams serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development. Careful attention to the safety precautions outlined is essential for the successful and safe execution of these procedures.
References
The Core Mechanisms of Gallic Aldehyde in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallic aldehyde, systematically known as 3,4,5-Trihydroxybenzaldehyde, is a phenolic aldehyde found in various natural sources, including the plant Geum japonicum.[1][2] This compound has garnered significant interest in the scientific community for its diverse biological activities, which include antioxidant, anti-inflammatory, and antiviral properties.[1] Its potential therapeutic applications stem from its ability to modulate key cellular processes and signaling pathways. This technical guide provides an in-depth exploration of the known mechanisms of action of this compound in biological systems, supported by quantitative data, detailed experimental methodologies for key assays, and visual representations of the involved signaling pathways.
Antioxidant Activity
This compound exhibits potent antioxidant properties, primarily through its action as a free radical scavenger. This activity is crucial in protecting cells from oxidative damage, a key factor in aging and various pathologies.
Mechanism of Action
The antioxidant mechanism of this compound is attributed to its chemical structure, specifically the presence of three hydroxyl groups on the benzene (B151609) ring. These hydroxyl groups can donate a hydrogen atom to unstable free radicals, thereby neutralizing them and preventing a cascade of oxidative damage to cellular components like lipids, proteins, and DNA.
Quantitative Data
The radical scavenging activity of this compound has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
| Assay | Compound | SC50 (50% Scavenging Concentration) | Reference |
| DPPH Radical Scavenging | This compound | 19.5 mg/mL | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the general procedure for determining the free radical scavenging activity of this compound using the DPPH assay.
Materials:
-
This compound (3,4,5-Trihydroxybenzaldehyde)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
Spectrophotometer
-
Test tubes or 96-well plate
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol. The final concentration should result in an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
Preparation of this compound solutions: Prepare a series of dilutions of this compound in the same solvent used for the DPPH solution.
-
Reaction: Add a specific volume of each this compound dilution to a test tube or well containing a fixed volume of the DPPH solution. A control sample containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at the maximum absorbance wavelength of DPPH (approximately 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The SC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response.
Inhibition of Matrix Metalloproteinase-9 (MMP-9)
A primary mechanism of this compound's anti-inflammatory action is the inhibition of Matrix Metalloproteinase-9 (MMP-9).[1] MMP-9 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix, a process implicated in inflammatory conditions and cancer metastasis.
This compound exerts a dual inhibitory effect on MMP-9. It directly inhibits the gelatinolytic activity of the enzyme and also suppresses the expression of the MMP-9 gene. This suppression of gene expression is achieved by modulating upstream signaling pathways.
The inhibitory effect of this compound on MMP-9 has been observed in tumor necrosis factor-alpha (TNF-α)-induced human aortic smooth muscle cells (HASMCs).
| Cell Line | Treatment | Concentration Range | Effect | Reference |
| HASMC | This compound | 20-500 mg/mL | Inhibition of MMP-9 production and gelatinolytic activity |
Gelatin zymography is a common technique to assess the activity of gelatinases like MMP-9.
Materials:
-
Cell culture of interest (e.g., TNF-α-stimulated HASMCs)
-
This compound
-
SDS-PAGE equipment
-
Polyacrylamide gels co-polymerized with gelatin (e.g., 1 mg/mL)
-
Triton X-100
-
Incubation buffer (containing CaCl2 and Tris-HCl)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Culture cells and treat them with different concentrations of this compound in the presence of an inflammatory stimulus (e.g., TNF-α). Collect the conditioned media, which contains secreted MMPs.
-
Electrophoresis: Mix the conditioned media with a non-reducing sample buffer and load onto a polyacrylamide gel containing gelatin. Run the electrophoresis under non-reducing conditions.
-
Renaturation: After electrophoresis, wash the gel with a solution containing Triton X-100 to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in a developing buffer at 37°C for a sufficient period (e.g., 18-24 hours) to allow the gelatinases to digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Visualization: Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. The intensity of the bands corresponds to the enzymatic activity.
Inhibition of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
This compound has been shown to inhibit the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK1/2, p38, and JNK. The MAPK pathway is a critical regulator of various cellular processes, including inflammation, cell proliferation, and apoptosis.
By inhibiting the phosphorylation of ERK1/2, p38, and JNK, this compound can block the downstream signaling cascade that leads to the expression of pro-inflammatory genes, including MMP-9. This inhibition is a key mechanism underlying its anti-inflammatory effects. The suppression of MMP-9 expression is mediated through the reduced activation of transcription factors like NF-κB and AP-1, which are regulated by the MAPK pathway.
Western blotting is used to detect the phosphorylation status of MAPK proteins.
Materials:
-
Cell lysates from cells treated with this compound
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Primary antibodies specific for phosphorylated and total ERK, p38, and JNK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells treated with and without this compound to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies that specifically recognize the phosphorylated forms of ERK, p38, and JNK. In parallel, other membranes can be incubated with antibodies for the total forms of these proteins to serve as loading controls.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins will indicate the effect of this compound on the MAPK pathway.
Antiviral Activity
This compound has demonstrated potent antiviral activity, particularly against Herpes Simplex Virus Type 1 (HSV-1).
Mechanism of Action
The precise mechanism of this compound's anti-HSV-1 activity is not fully elucidated in the provided information but is described as potent. It likely interferes with the viral life cycle, potentially by inhibiting viral entry, replication, or the activity of essential viral enzymes.
Quantitative Data
The antiviral efficacy of this compound against HSV-1 has been determined in Vero cells.
| Virus | Cell Line | Concentration Range | Effect | Reference |
| HSV-1 | Vero | 12.5-50.0 µg/mL | Potent antiviral activity with no cytotoxicity |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.
Materials:
-
Vero cells (or another susceptible cell line)
-
Herpes Simplex Virus Type 1 (HSV-1)
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Overlay medium (e.g., containing methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero cells in multi-well plates and grow until they form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of HSV-1 (enough to produce a countable number of plaques).
-
Compound Treatment: After a viral adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of this compound. A control group with no compound should be included.
-
Incubation: Incubate the plates for a period that allows for the formation of viral plaques (typically 2-3 days).
-
Plaque Visualization: Fix the cells and stain them with crystal violet. The areas where the virus has killed the cells will not stain and will appear as clear zones or "plaques".
-
Quantification: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the untreated control. The concentration of this compound that inhibits 50% of plaque formation (IC50) can then be determined.
Conclusion
This compound is a promising natural compound with a multifaceted mechanism of action in biological systems. Its ability to act as a potent antioxidant, a dual inhibitor of MMP-9, and a suppressor of the MAPK signaling pathway underscores its potential for therapeutic applications in inflammatory diseases, viral infections, and conditions associated with oxidative stress. Further research is warranted to fully elucidate its molecular targets and to explore its efficacy and safety in preclinical and clinical settings. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other bioactive natural products.
References
Spectroscopic Profile of Gallic Aldehyde: A Technical Guide for Researchers
Introduction
Gallic aldehyde, also known as 3,4,5-trihydroxybenzaldehyde, is a phenolic aldehyde that has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and drug development. Its antioxidant, anti-inflammatory, and antiviral properties make it a promising candidate for further investigation. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to support researchers in its identification, characterization, and application.
Spectroscopic Data of this compound
The following tables summarize the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
While a publicly available spectrum for this compound is not readily accessible, the expected chemical shifts can be inferred from the analysis of similar aromatic aldehydes and related phenolic compounds. The aldehyde proton is characteristically found in the downfield region of the spectrum.
| Proton | Expected Chemical Shift (δ) ppm | Multiplicity |
| Aldehyde (-CHO) | ~9.7 | Singlet |
| Aromatic (H-2, H-6) | ~7.0 - 7.2 | Singlet |
| Hydroxyl (-OH) | Variable (broad singlet) | Broad Singlet |
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule.
| Carbon | Chemical Shift (δ) ppm |
| C=O (Aldehyde) | ~191 |
| C-3, C-5 (C-OH) | ~147 |
| C-4 (C-OH) | ~139 |
| C-1 | ~129 |
| C-2, C-6 | ~110 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |
| C-H (aromatic) | Stretching | ~3100 |
| C=O (aldehyde) | Stretching | ~1650-1680 |
| C=C (aromatic) | Stretching | ~1580, 1450 |
| C-O (hydroxyl) | Stretching | ~1200-1300 |
| C-H (aldehyde) | Stretching | ~2720, 2820 |
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound.
| Ion | m/z (mass-to-charge ratio) | Relative Abundance |
| [M]+ | 154 | Varies |
| [M-H]+ | 153 | High |
| [M-CHO]+ | 125 | Moderate |
| Further Fragments | Varies | Varies |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C. The spectral width should encompass the expected range for all carbon signals (typically 0-200 ppm).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the this compound powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The data is typically presented as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). The concentration should be in the low µg/mL to ng/mL range, depending on the ionization technique.
-
Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Acquisition:
-
For ESI-MS: Infuse the sample solution directly into the ion source. Acquire the mass spectrum in either positive or negative ion mode over a relevant mass range.
-
For GC-MS: Inject the sample (or a derivatized form) into the gas chromatograph for separation. The eluting compounds are then introduced into the mass spectrometer for ionization (typically by Electron Ionization - EI) and mass analysis.
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and characteristic fragment ions.
Visualizations
Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is implicated in various cellular processes, including inflammation and cell proliferation. The diagram below illustrates the inhibitory effect of this compound on key components of this pathway.
Caption: Inhibition of the MAPK signaling pathway by this compound.
Experimental Workflow for Spectroscopic Analysis
The following diagram outlines a typical workflow for the spectroscopic analysis of a compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
Gallic Aldehyde: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction: Gallic aldehyde (3,4,5-trihydroxybenzaldehyde) is a naturally occurring phenolic aldehyde found in various plants, including Geum japonicum.[1][2] It has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and antiviral properties. As with any compound intended for pharmaceutical or research applications, a thorough understanding of its physicochemical properties is paramount for formulation development, analytical method development, and ensuring product efficacy and safety. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound in various solvents, offering a valuable resource for researchers, scientists, and drug development professionals. While quantitative data remains limited in publicly available literature, this guide consolidates qualitative information and presents robust experimental protocols to enable researchers to determine these crucial parameters.
Solubility Profile of this compound
The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Based on available data, this compound exhibits solubility in polar organic solvents.[3] The presence of three hydroxyl groups and an aldehyde functional group on the benzene (B151609) ring contributes to its polarity and potential for hydrogen bonding, influencing its interaction with different solvents.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3][4] |
| Methanol | Soluble |
Note: The available literature does not provide quantitative solubility data (e.g., in mg/mL or molarity) for this compound in a comprehensive range of solvents. The information presented is qualitative. Researchers are encouraged to determine quantitative solubility as per the protocols outlined in this guide.
Stability Profile of this compound
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy. This compound is reported to be air-sensitive and should be stored in a cool, dark, and dry place under an inert atmosphere to minimize degradation. While specific degradation kinetics and pathways for this compound are not extensively documented, insights can be drawn from studies on the structurally related compound, gallic acid. Phenolic compounds, in general, are susceptible to oxidation, which can be accelerated by factors such as light, heat, and the presence of metal ions.
Table 2: Stability Considerations for this compound
| Condition | Potential Impact on Stability | Recommendations for Handling and Storage |
| Air/Oxygen | Prone to oxidation due to the presence of hydroxyl groups on the aromatic ring. | Store under an inert atmosphere (e.g., nitrogen or argon). |
| Light | Phenolic compounds can be susceptible to photodegradation. | Protect from light by using amber-colored vials or by storing in the dark. |
| Temperature | Elevated temperatures can accelerate degradation reactions. | Store at recommended low temperatures (e.g., -20°C for long-term storage). |
| pH | The stability of phenolic compounds is often pH-dependent. The hydroxyl groups can ionize at higher pH, potentially increasing susceptibility to oxidation. | Evaluate stability across a range of pH values relevant to the intended application. |
Note: This table is based on general knowledge of phenolic compounds and limited specific data for this compound. It is crucial to perform formal stability studies to understand the degradation profile of this compound under specific formulation and storage conditions.
Experimental Protocols
To address the gap in quantitative data, the following detailed experimental protocols are provided. These methods are based on established practices for the analysis of phenolic compounds and can be adapted for this compound.
Determination of Quantitative Solubility
This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in various solvents.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetone, DMSO, ethyl acetate). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological temperatures) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L, by back-calculating from the quantified concentration and the dilution factor.
-
Perform the experiment in triplicate for each solvent and temperature to ensure reproducibility.
-
Stability-Indicating HPLC Method Development and Validation
A stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance by separating the intact compound from its degradation products.
HPLC Method Parameters (starting point for development):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to achieve good resolution between this compound and any potential degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength in the range of 270-280 nm is a suitable starting point.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is typically achieved through forced degradation studies.
-
Linearity: Establish a linear relationship between the concentration of this compound and the analytical response over a defined range.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
-
Precision: Evaluate the variability of the results under different conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Assess the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Stress Conditions: Subject the stock solution to the following stress conditions in separate experiments:
-
Acidic Hydrolysis: 0.1 M HCl at 60-80 °C for a specified time.
-
Alkaline Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature for a specified time.
-
Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100 °C).
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and visible light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using the developed stability-indicating HPLC method.
-
-
Data Evaluation:
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the intact this compound.
-
Calculate the percentage degradation of this compound under each condition.
-
If significant degradation is observed, further studies can be conducted to identify the structure of the degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Visualizations
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for determining solubility and conducting stability studies.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound. While there is a clear need for more comprehensive quantitative data, the qualitative information and the detailed experimental protocols provided herein offer a solid foundation for researchers and drug development professionals. By following the outlined methodologies for solubility determination and stability testing, scientists can generate the necessary data to support formulation development, establish appropriate storage conditions, and ensure the quality and reliability of this compound for its intended applications. The provided workflows and diagrams serve as a practical guide for planning and executing these critical studies.
References
Potential Therapeutic Applications of Gallic Aldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallic aldehyde (3,4,5-Trihydroxybenzaldehyde) is a naturally occurring phenolic aldehyde found in various plants, including Geum japonicum. Emerging research has highlighted its potential therapeutic applications, stemming from its significant biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its antioxidant, anti-inflammatory, anticancer, and antiviral properties. This document details the mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the involved signaling pathways and workflows.
Therapeutic Potential and Mechanism of Action
This compound has demonstrated a range of biological activities that suggest its potential use in treating various pathological conditions. Its therapeutic effects are primarily attributed to its ability to modulate key signaling pathways involved in inflammation, cell proliferation, and viral replication.
Antioxidant Activity
This compound exhibits potent antioxidant properties by scavenging free radicals. This activity is crucial in mitigating oxidative stress, a key contributor to numerous chronic diseases.
Anti-Inflammatory and Matrix Metalloproteinase (MMP) Inhibition
A significant aspect of this compound's therapeutic potential lies in its anti-inflammatory effects. It has been shown to inhibit the expression and gelatinolytic activity of Matrix Metalloproteinase-9 (MMP-9). MMPs are a family of enzymes responsible for the degradation of the extracellular matrix, and their overexpression is implicated in inflammatory diseases and cancer metastasis. This compound's inhibitory action on MMP-9 is mediated through the downregulation of key inflammatory signaling pathways.
Modulation of MAPK and NF-κB Signaling Pathways
This compound has been observed to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK1/2, p38, and JNK.[1] These kinases are central to cellular responses to a wide range of stimuli and are critically involved in cell proliferation, differentiation, inflammation, and apoptosis.
Furthermore, this compound has been shown to inhibit the nuclear translocation of NF-κB and AP-1.[1] NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. By preventing its translocation to the nucleus, this compound effectively suppresses the inflammatory response.
Anticancer Properties
The inhibitory effects of this compound on MMP-9 and the MAPK and NF-κB signaling pathways suggest its potential as an anticancer agent. By hindering the degradation of the extracellular matrix and suppressing pro-survival signaling pathways, this compound may inhibit tumor invasion and metastasis.
Antiviral Activity
This compound has demonstrated potent antiviral activity, specifically against Herpes Simplex Virus-1 (HSV-1).[1] This suggests its potential as a novel therapeutic agent for the treatment of HSV-1 infections.
Quantitative Data Summary
The following tables summarize the available quantitative data on the therapeutic activities of this compound.
| Activity | Assay | Cell Line/Model | Parameter | Value | Reference |
| Antioxidant | DPPH Radical Scavenging | - | SC₅₀ | 19.5 µg/mL | [1] |
| Anti-inflammatory | MMP-9 Inhibition | TNF-α-induced HASMCs | Concentration | 20-500 µg/mL | [1] |
| Antiviral | Anti-HSV-1 | Vero cells | Effective Concentration | 12.5-50.0 µg/mL | |
| Cytotoxicity | - | Vero cells | No significant cytotoxicity | Up to 200 µg/mL |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The SC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
Anti-Inflammatory Activity: MMP-9 Gelatin Zymography
Objective: To assess the inhibitory effect of this compound on MMP-9 activity.
Materials:
-
Human Aortic Smooth Muscle Cells (HASMCs)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
SDS-PAGE equipment
-
Gelatin
-
Coomassie Brilliant Blue stain
Procedure:
-
Culture HASMCs to 80-90% confluency.
-
Treat the cells with TNF-α (e.g., 10 ng/mL) in the presence or absence of varying concentrations of this compound (e.g., 20-500 µg/mL) for 24 hours.
-
Collect the conditioned media from the cell cultures.
-
Perform SDS-PAGE on the conditioned media using a polyacrylamide gel containing 0.1% gelatin. Do not use a reducing agent in the sample buffer.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS.
-
Incubate the gel in a developing buffer (containing Tris-HCl, CaCl₂, and ZnCl₂) at 37°C for 18-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Areas of gelatinolytic activity will appear as clear bands against a blue background. The intensity of the bands corresponding to MMP-9 can be quantified using densitometry.
Analysis of MAPK Phosphorylation: Western Blotting
Objective: To determine the effect of this compound on the phosphorylation of ERK1/2, p38, and JNK.
Materials:
-
Cell line of interest (e.g., macrophages, cancer cells)
-
Stimulant (e.g., LPS, TNF-α)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total ERK1/2, p38, and JNK
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
Western blotting equipment
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist (e.g., LPS) for a short period (e.g., 15-30 minutes).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated forms of ERK1/2, p38, and JNK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of ERK1/2, p38, and JNK, and a loading control (e.g., β-actin or GAPDH).
Analysis of NF-κB Nuclear Translocation: Immunofluorescence
Objective: To visualize and quantify the effect of this compound on the nuclear translocation of NF-κB.
Materials:
-
Cells cultured on coverslips
-
Stimulant (e.g., TNF-α)
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a culture plate and allow them to adhere.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
The nuclear translocation of NF-κB can be quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Antiviral Activity: Plaque Reduction Assay
Objective: To determine the antiviral activity of this compound against HSV-1.
Materials:
-
Vero cells (or other susceptible cell line)
-
HSV-1 stock of known titer
-
This compound
-
Cell culture medium
-
Methylcellulose (B11928114) overlay
-
Crystal violet stain
Procedure:
-
Seed Vero cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate a known amount of HSV-1 (e.g., 100 plaque-forming units) with each dilution of this compound for 1 hour at 37°C.
-
Infect the confluent Vero cell monolayers with the virus-compound mixtures.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with medium containing 1% methylcellulose and the corresponding concentration of this compound.
-
Incubate the plates for 2-3 days at 37°C in a CO₂ incubator until viral plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the number of plaques in each well.
-
The percentage of plaque inhibition is calculated relative to the virus control (no compound). The EC₅₀ value (the concentration that inhibits 50% of plaque formation) can then be determined.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflows for the experimental protocols described above.
Caption: this compound inhibits the MAPK signaling pathway.
Caption: this compound inhibits NF-κB nuclear translocation.
Caption: General workflow for Western Blot analysis.
Caption: Workflow for the Plaque Reduction Assay.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents. Its multifaceted biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral effects, warrant further investigation. The ability of this compound to modulate key signaling pathways such as MAPK and NF-κB provides a strong mechanistic basis for its observed therapeutic potential.
Future research should focus on in-depth in vivo studies to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and selective derivatives. The detailed experimental protocols and visualized pathways provided in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this intriguing natural compound.
References
Gallic Aldehyde Derivatives: A Technical Guide to Their Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallic aldehyde (3,4,5-trihydroxybenzaldehyde), a naturally occurring phenolic aldehyde, has garnered significant attention in the scientific community for its diverse biological activities. As a derivative of gallic acid, it serves as a crucial building block for the synthesis of a wide array of novel compounds with enhanced pharmacological profiles. These derivatives, including Schiff bases, hydrazones, esters, and ethers, have demonstrated promising potential as anticancer, antioxidant, and anti-inflammatory agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of key this compound derivatives, with a focus on their therapeutic applications.
Synthesis of this compound Derivatives
The chemical modification of this compound at its aldehyde functional group allows for the creation of diverse derivatives. Common synthetic routes include condensation reactions to form Schiff bases and hydrazones.
Synthesis of Schiff Base Derivatives
Schiff bases are synthesized through the condensation reaction of the aldehyde group of this compound with the primary amino group of various amines. This reaction is typically carried out under reflux in a suitable solvent like ethanol.
Synthesis of Hydrazone Derivatives
Hydrazone derivatives are formed by the reaction of this compound with hydrazides. This condensation reaction provides a versatile scaffold for further molecular modifications.
Biological Significance and Therapeutic Potential
This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.
Anticancer Activity
This compound derivatives have shown significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.
Antioxidant Activity
The phenolic hydroxyl groups in the this compound scaffold are key to its potent antioxidant properties. These derivatives can effectively scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. This compound derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is often achieved through the modulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity of various this compound and gallic acid derivatives from the literature, providing a comparative overview of their potency.
Table 1: Anticancer Activity of this compound and Gallic Acid Derivatives
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Aldehyde | - | - | - |
| Gallic Acid | Carboxylic Acid | HCT-15 | 740 | [1] |
| Gallic Acid | Carboxylic Acid | Jurkat | 60.3 (24h), 50.9 (48h), 30.9 (72h) | [2] |
| Gallic Acid | Carboxylic Acid | MDA-MB-231 | ~150 (24h), ~50 (48h) | [3] |
| N-tert-butyl gallamide | Amide | MCF-7 | 2.1 µg/mL | [4] |
| N-hexyl gallamide | Amide | MCF-7 | 3.5 µg/mL | [4] |
| Salicylaldehyde Hydrazone Derivative | Hydrazone | K-562 | 0.03 | |
| Azo-Schiff Base Derivative | Schiff Base | HeLa | 120.0 | |
| Azo-Schiff Base Derivative | Schiff Base | MCF-7 | 140.8 |
Table 2: Antioxidant Activity of this compound and Gallic Acid Derivatives
| Compound | Derivative Type | Assay | IC50 / EC50 | Reference |
| This compound | Aldehyde | DPPH | SC50 = 19.5 mg/mL | |
| Gallic Hydrazone Derivative 11 | Hydrazone | DPPH | EC50 = 6.42 µg/mL | |
| Gallic Hydrazone Derivative 15 | Hydrazone | DPPH | EC50 = 6.86 µg/mL | |
| Phenolic N-acylhydrazone 5h | Hydrazone | DPPH | IC50 = 0.7 µM | |
| Phenolic Hydrazone (vanillin moiety) | Hydrazone | DPPH | IC50 = 2.5 µM |
Key Signaling Pathways
The biological activities of this compound derivatives are often mediated through their interaction with critical cellular signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. This compound and its derivatives have been shown to inhibit the phosphorylation of key MAPK proteins such as ERK1/2, p38, and JNK, thereby modulating downstream cellular processes.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. This compound derivatives can inhibit the activation of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of the derivatives.
-
Preparation of Solutions: Prepare a stock solution of the test compound in methanol (B129727) or ethanol. Prepare a 0.1 mM solution of DPPH in the same solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC50/EC50 value.
Western Blot Analysis for Signaling Proteins
This technique is used to detect specific proteins in a sample and assess their expression and phosphorylation status.
-
Cell Lysis: Treat cells with the this compound derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p38, total-p38, phospho-NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental and Drug Discovery Workflow
The discovery and development of novel drugs from natural product derivatives like this compound follow a structured workflow.
Conclusion
This compound serves as a versatile platform for the development of novel bioactive compounds. Its derivatives have demonstrated significant potential in the fields of oncology, and inflammatory and oxidative stress-related diseases. The continued exploration of the structure-activity relationships of these compounds, coupled with detailed mechanistic studies, will undoubtedly pave the way for the development of new and effective therapeutic agents. This guide provides a foundational framework for researchers to design, synthesize, and evaluate the next generation of this compound-based therapeutics.
References
- 1. Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Artificial Intelligence in Natural Product Drug Discovery: Current Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Aldehydes from Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the synthesis of aldehydes from carboxylic acids, a crucial transformation in organic synthesis and drug development. Aldehydes are versatile intermediates, serving as precursors for a wide array of functional groups and molecular scaffolds. Herein, we present both classical and modern methodologies, offering a comprehensive guide for selecting the most suitable protocol based on substrate scope, functional group tolerance, and reaction conditions.
Introduction
The direct conversion of carboxylic acids to aldehydes is a challenging yet highly desirable transformation, as it represents a more atom-economical approach compared to the traditional two-step process of reduction to a primary alcohol followed by oxidation.[1] This application note details three primary strategies for this conversion: a two-step protocol via Weinreb amides, a two-step protocol involving the reduction of ester intermediates with diisobutylaluminum hydride (DIBAL-H), and a classic two-step approach via the Rosenmund reduction of acid chlorides. Additionally, a modern, direct, one-pot method is presented.
Comparative Data of Synthetic Protocols
The following table summarizes the key quantitative parameters for the different synthetic routes, allowing for a direct comparison of their efficiency and applicability.
| Method | Key Reagents | Typical Reaction Time | Typical Yields (%) | Substrate Scope |
| Weinreb Amide Route | 1. Coupling agent (e.g., oxalyl chloride, BOP) | 2-24 hours | 70-95 | Broad; tolerates a wide range of functional groups.[2][3] Particularly useful for amino acids.[2] |
| 2. N,O-Dimethylhydroxylamine HCl | ||||
| 3. Reducing agent (e.g., LiAlH₄, DIBAL-H) | ||||
| Ester Reduction via DIBAL-H | 1. Esterification reagent (e.g., alcohol, acid catalyst) | 2-6 hours | 60-90 | Broad; effective for aliphatic and aromatic esters.[4] Requires low temperatures to prevent over-reduction. |
| 2. Diisobutylaluminum hydride (DIBAL-H) | ||||
| Rosenmund Reduction | 1. Thionyl chloride or oxalyl chloride | 1-4 hours | 50-80 | Primarily for aromatic and aliphatic acyl chlorides; sensitive to catalyst poisoning. |
| 2. H₂, Pd/BaSO₄, catalyst poison (e.g., thiourea) | ||||
| Direct Chemoselective Reduction | Multifunctional pyridinium (B92312) reagent, Li₂CO₃ | 20 minutes | 58-95 | Broad; excellent chemoselectivity, tolerating nitro groups, nitriles, esters, and amides. |
Experimental Protocols
Protocol 1: Synthesis of Aldehydes via Weinreb Amide Intermediate
This two-step protocol first involves the conversion of a carboxylic acid to the corresponding N-methoxy-N-methylamide (Weinreb amide), which is then reduced to the aldehyde. The Weinreb amide is a stable intermediate that resists over-reduction.
Step 1: Weinreb Amide Formation
-
Acid Chloride Formation: In a round-bottom flask equipped with a stir bar, dissolve the carboxylic acid (1.0 equiv) in dichloromethane (B109758) (DCM). Add oxalyl chloride (1.05 equiv) dropwise at room temperature. Add a catalytic amount of dimethylformamide (DMF) and stir the mixture for 2 hours at room temperature.
-
Amide Formation: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and triethylamine (B128534) (2.2 equiv) in dry tetrahydrofuran (B95107) (THF).
-
Reaction: Cool the N,O-dimethylhydroxylamine solution to 0 °C and slowly add the freshly prepared acid chloride solution. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate (B1210297). Wash the organic layer sequentially with saturated citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Reduction of Weinreb Amide to Aldehyde
-
Reaction Setup: Dissolve the purified Weinreb amide (1.0 equiv) in dry THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C.
-
Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.0 equiv) in THF to the cooled Weinreb amide solution. Stir the reaction at 0 °C for 30 minutes.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Work-up: Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate. Collect the filtrate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aldehyde.
Protocol 2: Aldehyde Synthesis via Ester Reduction with DIBAL-H
This method involves the initial esterification of the carboxylic acid, followed by a low-temperature reduction of the ester to the aldehyde using DIBAL-H.
Step 1: Esterification of Carboxylic Acid (Fischer Esterification)
-
Reaction Setup: In a round-bottom flask, combine the carboxylic acid (1.0 equiv), the desired alcohol (e.g., ethanol, 5-10 equiv), and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ester.
Step 2: DIBAL-H Reduction of the Ester
-
Reaction Setup: Dissolve the ester (1.0 equiv) in a dry solvent such as DCM or toluene (B28343) in a flame-dried, three-neck flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Add DIBAL-H (1.0 M solution in toluene or THF, 1.0 equiv) dropwise to the cooled ester solution, ensuring the internal temperature remains below -70 °C. Stir the reaction at -78 °C for 2 hours.
-
Quenching: While maintaining the low temperature, quench the reaction by the slow, dropwise addition of methanol.
-
Work-up: Allow the reaction to warm to room temperature. Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography.
Protocol 3: Rosenmund Reduction of an Acid Chloride
This classical method involves the conversion of a carboxylic acid to an acid chloride, followed by catalytic hydrogenation to the aldehyde.
Step 1: Acid Chloride Formation
-
Reaction Setup: In a round-bottom flask, add the carboxylic acid (1.0 equiv) and thionyl chloride (1.2 equiv).
-
Reaction: Gently heat the mixture to reflux for 1-2 hours.
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which can be used directly in the next step.
Step 2: Catalytic Hydrogenation (Rosenmund Reduction)
-
Catalyst Preparation: Prepare the Rosenmund catalyst by suspending palladium on barium sulfate (Pd/BaSO₄, 5% w/w) in a suitable solvent like toluene. Add a catalyst poison, such as thiourea (B124793) or quinoline-sulfur, to deactivate the catalyst partially and prevent over-reduction to the alcohol.
-
Reaction: Dissolve the acid chloride (1.0 equiv) in toluene and add it to the catalyst suspension.
-
Hydrogenation: Bubble hydrogen gas through the reaction mixture with vigorous stirring at room temperature or with gentle heating. Monitor the reaction progress by TLC or by measuring the consumption of hydrogen.
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Wash the filtrate with sodium bicarbonate solution to remove any HCl formed during the reaction, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aldehyde.
Visualized Workflows and Mechanisms
The following diagrams illustrate the workflows and key transformations for the described protocols.
Caption: Workflow for the synthesis of aldehydes via a Weinreb amide intermediate.
Caption: Workflow for the synthesis of aldehydes via ester reduction with DIBAL-H.
Caption: Workflow for the Rosenmund reduction of an acid chloride to an aldehyde.
Conclusion
The synthesis of aldehydes from carboxylic acids can be achieved through various reliable methods. The choice of protocol will depend on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. The Weinreb amide and DIBAL-H reduction of esters routes offer broad applicability and good yields. The Rosenmund reduction is a classic method that remains useful, particularly for certain aromatic substrates. Newer, direct methods offer advantages in terms of atom economy and reaction time, representing the ongoing evolution of synthetic methodology in this field. Careful consideration of the comparative data and experimental protocols presented here will aid researchers in selecting the optimal synthetic strategy for their specific needs.
References
Application Notes and Protocols for Testing the Antioxidant Activity of Gallic Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallic aldehyde (3,4,5-trihydroxybenzaldehyde) is a phenolic aldehyde that has garnered interest for its potential biological activities, including its role as an antioxidant.[1][2] As a derivative of gallic acid, a well-documented antioxidant, this compound is anticipated to exhibit significant free radical scavenging and cytoprotective properties. These attributes make it a compelling candidate for investigation in the development of novel therapeutics and functional food ingredients.
These application notes provide detailed protocols for the in vitro and cell-based assessment of the antioxidant activity of this compound. The described methods include the DPPH, ABTS, and FRAP assays for chemical-based antioxidant capacity, and the Cellular Antioxidant Activity (CAA) assay for a more biologically relevant evaluation. Additionally, a potential mechanism of action involving the Nrf2 signaling pathway is discussed.
Data Presentation
The antioxidant activity of this compound and reference compounds can be quantified and compared using the following metrics.
| Compound | Assay | IC50 / SC50 Value | Reference |
| This compound | DPPH | 19.5 mg/mL | [1][3] |
| Gallic Acid | DPPH | ~10.8 µg/mL | [4] |
| Gallic Acid Hydrate | ABTS | 1.03 ± 0.25 µg/mL | |
| Trolox | ABTS | - | |
| Gallic Acid | FRAP | - | |
| Trolox | FRAP | - |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol (B129727).
-
Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a positive control solution (e.g., gallic acid or Trolox) at similar concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the this compound solution or standard to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
The reaction mixture is typically incubated in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Workflow for ABTS Assay
Caption: Workflow for the ABTS radical cation decolorization assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To produce the ABTS radical cation (ABTS•+), mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
-
Assay Procedure:
-
Prior to the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the diluted ABTS•+ solution to a cuvette or microplate well.
-
Add a small volume of the this compound solution or standard to the ABTS•+ solution and mix.
-
The reaction is typically allowed to proceed for a short period (e.g., 6 minutes) at room temperature.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition of absorbance is calculated as for the DPPH assay.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.
Workflow for FRAP Assay
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh.
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the this compound solution or standard to a larger volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe(II) equivalents).
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation.
Workflow for Cellular Antioxidant Activity (CAA) Assay
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., human hepatocarcinoma HepG2 cells) in a 96-well, black, clear-bottom microplate until they reach confluence.
-
-
Treatment:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.
-
-
Induction of Oxidative Stress and Measurement:
-
After incubation, wash the cells with PBS.
-
Add a peroxyl radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP), to the cells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence kinetically (e.g., every 5 minutes for 1 hour) at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 538 nm.
-
-
Data Analysis:
-
The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence versus time.
-
The CAA value is calculated using the following formula:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Potential Mechanism of Action: Nrf2 Signaling Pathway
Phenolic compounds, including aldehydes, have been shown to exert their antioxidant effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense systems. A key pathway involved in this process is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) signaling pathway.
Nrf2 Signaling Pathway Activation
Caption: Simplified diagram of the Nrf2 signaling pathway activation.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or inducers like certain phenolic aldehydes, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the increased expression of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's capacity to counteract oxidative damage. Investigating the ability of this compound to activate this pathway can provide valuable insights into its mechanism of antioxidant action beyond direct radical scavenging.
References
- 1. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet | PLOS One [journals.plos.org]
- 2. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application of Gallic Acid in Nanoparticle Synthesis: A Detailed Overview for Researchers
A Note on Terminology: While the prompt specified "gallic aldehyde," the preponderance of scientific literature focuses on the use of gallic acid as a key reagent in nanoparticle synthesis. Gallic acid, a phenolic acid, is widely employed as both a reducing and capping agent in the green synthesis of various metallic nanoparticles. This document will therefore focus on the applications and protocols related to gallic acid.
Introduction
The synthesis of nanoparticles with controlled size, shape, and surface properties is a cornerstone of nanotechnology, with profound implications for drug delivery, diagnostics, and therapeutics. "Green synthesis" methodologies, which utilize biocompatible and environmentally benign reagents, have gained significant traction. Gallic acid (3,4,5-trihydroxybenzoic acid) has emerged as a versatile and effective compound in this domain. Its multiple hydroxyl groups and carboxylic acid functionality enable it to act as a potent reducing agent for metal ions and a stabilizing (capping) agent for the resulting nanoparticles, preventing their aggregation.[1][2] This dual role simplifies synthesis protocols and imparts unique biological properties to the nanoparticles, stemming from the inherent antioxidant, anti-inflammatory, and anticancer activities of gallic acid itself.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of various nanoparticles using gallic acid, targeting researchers, scientists, and professionals in drug development.
Applications of Gallic Acid-Synthesized Nanoparticles
Nanoparticles synthesized or functionalized with gallic acid have demonstrated significant potential in a range of biomedical applications:
-
Cancer Therapy: Gallic acid-conjugated nanoparticles exhibit enhanced anticancer activity.[5] They can induce apoptosis in cancer cells and overcome drug resistance. For instance, gallic acid-coated gold nanoparticles have shown efficacy against cervical cancer and cholangiocarcinoma cells. Iron-gallic acid nanoparticles can be used in photodynamic therapy, where they generate reactive oxygen species (ROS) to kill cancer cells upon light activation.
-
Drug Delivery: The nanoparticle serves as a carrier to improve the bioavailability and targeted delivery of gallic acid or other therapeutic agents. Polymeric nanoparticles, such as those made from PLGA, have been used to create transdermal delivery systems for gallic acid, offering controlled release and enhanced stability. Chitosan-based nanoparticles functionalized with gallic acid are also being explored for modulating drug delivery.
-
Anti-Aging and Antioxidant Applications: Gallic acid's potent antioxidant properties are harnessed in nanoparticle formulations to combat oxidative stress. Gallic acid-coated gold nanoparticles have been shown to inhibit matrix metalloproteinase-1 (MMP-1), an enzyme involved in collagen degradation and skin aging, in dermal fibroblast cells.
-
Antimicrobial Agents: Silver nanoparticles synthesized with gallic acid have demonstrated broad-spectrum antibacterial and antifungal activity. The nanoparticles can disrupt bacterial cell walls and membranes, leading to microbial death.
-
Bioimaging: Nanoparticles functionalized with gallic acid can be adapted for biomedical imaging. For example, 64Cu-labelled iron-gallic acid nanoparticles have been utilized in positron emission tomography (PET) imaging. The unique optical and magnetic properties of metallic nanoparticles make them suitable as contrast agents in various imaging modalities.
-
Catalysis: Gold and silver nanoparticles synthesized using gallic acid have shown catalytic activity in chemical reactions, such as the reduction of 4-nitrophenol.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on gallic acid-synthesized nanoparticles.
Table 1: Synthesis Parameters and Physicochemical Properties of Gallic Acid-Synthesized Nanoparticles
| Nanoparticle Type | Precursor | Gallic Acid Role | pH | Average Size (nm) | Zeta Potential (mV) | Reference(s) |
| Silver (AgNPs) | AgNO₃ | Reducing & Capping | 9 | 5.77 (TEM) | - | |
| Silver (AgNPs) | AgNO₃ | Reducing & Capping | - | ~15 (SEM) | - | |
| Gold (AuNPs) | HAuCl₄ | Reducing & Capping | 11 | 30.30 ± 3.98 (TEM) | -49.63 ± 2.11 | |
| Gold (AuNPs) | HAuCl₄ | Reducing & Capping | 9 | 32 ± 20.8 (DLS) | 48.26 ± 1.84 | |
| Gold (AuNPs) | HAuCl₄ | Reducing & Capping | 6 | 52.0 ± 18.1 (DLS) | 61.30 ± 2.84 | |
| Gold (AuNPs) | HAuCl₄ | Reducing & Capping | - | 54.4 (Hydrodynamic Radius) | -41.98 | |
| Silver (AgNPs) | AgNO₃ | Reducing & Capping | - | 33.7 (Hydrodynamic Radius) | -53.47 | |
| Iron Oxide (Fe₃O₄) | Fe²⁺/Fe³⁺ | Coating | - | 13 (TEM, with chitosan) | - | |
| Copper (CuNPs) | - | Reducing | - | - | - |
Table 2: Biological Activity of Gallic Acid-Functionalized Nanoparticles
| Nanoparticle System | Cell Line / Microbe | Application | Key Finding (e.g., IC₅₀) | Reference(s) |
| GA-AuNPs | Lung (A549) & Cervical (HeLa) Cancer | Anticancer | IC₅₀: 79.9 µg/mL (A549), 73 µg/mL (HeLa) | |
| GA-AgNPs | E. coli, S. aureus, C. albicans | Antimicrobial | Inhibited growth | |
| Graphene Oxide-GA | Liver Cancer (HepG2) | Anticancer | Inhibitory effect on cancer cell growth | |
| Chitosan-GA NPs | - | Drug Delivery | 82% encapsulation efficiency | |
| PLGA-GA NPs | Various microbes | Antimicrobial | Potent antibacterial effects | |
| Fe₃O₄-Chitosan-GA | HT29 & MCF7 Cancer Cells | Anticancer | Higher activity in HT29 cells |
Experimental Protocols
Protocol for Synthesis of Gallic Acid-Coated Silver Nanoparticles (GA-AgNPs)
This protocol is adapted from Martínez-Castañon et al. as described in reference.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Gallic acid (GA)
-
Deionized water
-
Volumetric flasks (100 mL, 10 mL)
-
Beaker (250 mL)
-
Magnetic stirrer
Procedure:
-
Prepare a 1 mM solution of AgNO₃ by dissolving 16.9 mg of AgNO₃ in 100 mL of deionized water in a volumetric flask.
-
Transfer the AgNO₃ solution to a 250 mL beaker.
-
Prepare a stock solution of gallic acid by dissolving 10 mg of GA in 10 mL of deionized water in a volumetric flask.
-
While stirring the AgNO₃ solution, add the gallic acid solution.
-
Continue stirring for the desired reaction time. The formation of AgNPs is indicated by a color change in the solution.
-
Characterize the synthesized GA-AgNPs using UV-Vis spectroscopy (for surface plasmon resonance, typically around 410 nm), Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) for size and morphology, and Dynamic Light Scattering (DLS) for size distribution and zeta potential.
Protocol for Synthesis of Gallic Acid-Coated Gold Nanoparticles (GA-AuNPs)
This protocol is a modification based on the method described in reference.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Gallic acid (GA)
-
Deionized water
-
Solutions for pH adjustment (e.g., NaOH or HCl)
-
Magnetic stirrer
Procedure:
-
Prepare a 2.5 mM solution of HAuCl₄ in 10 mL of deionized water.
-
Adjust the pH of the HAuCl₄ solution to the desired value (e.g., 6, 9, or 11) using NaOH or HCl. Note: pH 11 has been shown to produce spherical nanoparticles.
-
Prepare a 10 mM solution of gallic acid.
-
Gently heat the gallic acid solution to 50°C.
-
Add 0.1 mL of the warm gallic acid solution dropwise to the 10 mL HAuCl₄ solution while stirring.
-
Continue stirring the mixture for 6 hours at room temperature. A color change to red indicates the formation of AuNPs.
-
Characterize the synthesized GA-AuNPs using UV-Vis spectroscopy (surface plasmon resonance peak around 520-540 nm), TEM for size and morphology, and DLS for hydrodynamic diameter and zeta potential.
Diagrams and Visualizations
Experimental Workflow for Nanoparticle Synthesis
The following diagram illustrates the general workflow for the green synthesis of metallic nanoparticles using gallic acid.
Caption: General workflow for synthesizing nanoparticles using gallic acid.
Signaling Pathway Inhibition by GA-AuNPs in Anti-Aging
The diagram below illustrates the proposed mechanism by which gallic acid-coated gold nanoparticles (GA-AuNPs) inhibit high glucose-mediated MMP-1 expression in dermal fibroblasts, as described in references.
Caption: Signaling pathway for GA-AuNPs in preventing skin aging.
Conclusion
Gallic acid serves as an exemplary reagent in the green synthesis of nanoparticles, offering a simple, eco-friendly, and effective method for producing nanoparticles with significant biomedical potential. Its dual functionality as a reducing and capping agent, combined with its intrinsic therapeutic properties, makes it a valuable component in the design of novel nanomedicines for cancer therapy, drug delivery, and anti-aging applications. The protocols and data presented herein provide a comprehensive resource for researchers aiming to leverage the unique advantages of gallic acid in their nanoparticle synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Green synthesis of silver nanoparticles using gallic acid as reducing and capping agent: effect of pH and gallic acid concentration on average particle size and stability | Semantic Scholar [semanticscholar.org]
- 3. Metal nanoparticles synthesis through natural phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Graphene Oxide-Gallic Acid Nanodelivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gallic acid enhancement of gold nanoparticle anticancer activity in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Gallic Aldehyde in Plant Extracts
For the Attention of: Researchers, Scientists, and Drug Development Professionals.
Introduction
Gallic aldehyde (3,4,5-trihydroxybenzaldehyde) is a phenolic aldehyde found in various plant species. As a derivative of gallic acid, it is of interest to researchers for its potential biological activities, including antioxidant and antimicrobial properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. This document provides detailed application notes and protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection and a colorimetric spectrophotometric method.
Method 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used analytical technique for the separation, identification, and quantification of phenolic compounds in complex mixtures like plant extracts.[1][2][3] This method offers high sensitivity, specificity, and reproducibility.
Experimental Protocol
1. Sample Preparation: Extraction
The efficiency of extraction is a critical step that can significantly influence the final quantitative results.[4] The choice of solvent and extraction method should be optimized based on the plant material.
-
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Ethanol (analytical grade)
-
Distilled water
-
Soxhlet apparatus or Ultrasonic bath
-
Rotary evaporator
-
0.45 µm syringe filters
-
-
Protocol (Soxhlet Extraction):
-
Weigh accurately about 25 g of the dried, powdered plant material.
-
Place the powdered material in a thimble and extract successively with solvents of increasing polarity (e.g., chloroform, followed by methanol, then ethanol) in a Soxhlet apparatus.
-
For each solvent, continue the extraction for a sufficient duration (e.g., 10 hours) to ensure complete extraction.
-
After each extraction, dry the marc (the remaining solid plant material) in an oven at a temperature below 50°C before proceeding to the next solvent.
-
Collect the respective solvent extracts.
-
Evaporate the solvent from the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the dried crude extract.
-
Store the dried extracts at 4-5°C until further analysis.
-
-
Protocol (Ultrasonic-Assisted Extraction):
-
Weigh 20 g of the powdered plant sample.
-
Add 200 ml of 70% acetone.
-
Subject the mixture to ultrasound-assisted extraction for 15 minutes.
-
Filter the extract.
-
Evaporate the solvent using a rotary evaporator.
-
2. Preparation of Standard Solutions
-
Materials:
-
This compound standard (analytical grade)
-
Methanol:Water (9:1 v/v) or other suitable solvent
-
Volumetric flasks
-
-
Protocol:
-
Stock Solution (1000 µg/ml): Accurately weigh 10 mg of this compound standard and transfer it to a 10 ml volumetric flask. Dissolve and make up the volume with the solvent mixture.
-
Working Standard Solutions: Prepare a series of working standard solutions at different concentrations (e.g., 10, 20, 40, 60, 80, and 100 µg/ml) by appropriate dilution of the stock solution with the solvent mixture.
-
3. Preparation of Sample Solution for HPLC Analysis
-
Protocol:
-
Accurately weigh a known amount of the dried plant extract.
-
Re-dissolve the extract in a known volume of a suitable solvent (e.g., 50 ml of methanol).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
4. HPLC-UV Instrumentation and Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase for phenolic compounds is a mixture of acidified water/methanol or acetonitrile (B52724). For example, a mobile phase of 10% (v/v) acetonitrile and 1.0% aqueous acetic acid can be used.
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: The detection wavelength should be set at the λmax of this compound. For similar phenolic compounds like gallic acid, wavelengths around 254 nm, 271 nm, or 280 nm are commonly used. The specific λmax for this compound should be determined by scanning a standard solution.
-
Injection Volume: 20 µl.
-
Column Temperature: Maintained at 40°C.
5. Method Validation
The analytical method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
-
Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The linearity is evaluated by the correlation coefficient (R²) of the regression equation, which should ideally be ≥ 0.99.
-
LOD and LOQ: These are calculated from the calibration curve using the formulas: LOD = 3.3 x (σ/S) and LOQ = 10 x (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple replicates of a sample at different concentration levels. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Accuracy: Determined by recovery studies, often by spiking a blank sample with a known amount of the standard at different concentration levels.
6. Quantification of this compound in the Sample
The concentration of this compound in the plant extract is determined by comparing the peak area of the analyte in the sample chromatogram with the calibration curve of the standard.
Method 2: Quantification of Total Phenolic Content (as this compound Equivalents) by UV-Vis Spectrophotometry
This colorimetric method, often using the Folin-Ciocalteu reagent, provides an estimation of the total phenolic content in an extract. It is a simpler and faster method compared to HPLC but is less specific as it measures the total phenolic compounds that react with the reagent. The results are typically expressed as this compound equivalents (GAE).
Experimental Protocol
1. Preparation of Reagents
-
Folin-Ciocalteu Reagent (10%): Dilute the commercially available Folin-Ciocalteu reagent 10-fold with distilled water.
-
Sodium Carbonate Solution (7%): Dissolve 7 g of anhydrous sodium carbonate in 100 ml of distilled water.
2. Preparation of Standard Solutions
-
Prepare a series of standard solutions of this compound in methanol at various concentrations (e.g., 10, 25, 50, and 75 µg/ml).
3. Preparation of Sample Solution
-
Prepare different concentrations of the plant extract in methanol (e.g., 25, 50, 100, and 200 µg/ml).
4. Colorimetric Assay
-
Protocol:
-
In a test tube, add 1 ml of each standard or sample solution.
-
Add 5 ml of 10% Folin-Ciocalteu reagent.
-
Add 4 ml of 7% sodium carbonate solution.
-
Mix the solution well and incubate for 30 minutes at 40°C in a water bath.
-
Measure the absorbance of the resulting blue-colored mixture at 760 nm against a blank (containing all reagents except the standard or sample).
-
5. Calculation of Total Phenolic Content
-
Calibration Curve: Plot the absorbance values of the standard solutions against their concentrations to obtain a calibration curve.
-
Quantification: Determine the concentration of phenolics in the sample from the calibration curve. The total phenolic content is expressed as mg of this compound equivalents per gram of dry extract (mg GAE/g).
-
Formula: C = (c * V) / m, where C is the total phenolic content, c is the concentration from the calibration curve, V is the volume of the extract, and m is the mass of the extract.
Data Presentation
Table 1: Comparison of Analytical Methods for Phenolic Compound Quantification
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometry (Folin-Ciocalteu) |
| Principle | Chromatographic separation followed by UV detection | Colorimetric reaction based on redox properties |
| Specificity | High (quantifies individual compounds) | Low (measures total phenolic content) |
| Sensitivity | High | Moderate |
| LOD (Gallic Acid) | 0.13 - 0.65 µg/ml | 0.045 µg/ml |
| LOQ (Gallic Acid) | 0.43 - 2.5 µg/ml | 0.119 µg/ml |
| Linearity Range (Gallic Acid) | 5 - 200 µg/ml (R² > 0.99) | 5 - 30 µg/ml (R² = 0.999) |
| Instrumentation | HPLC system with UV detector | UV-Vis Spectrophotometer |
| Throughput | Lower | Higher |
| Cost | Higher | Lower |
Note: The LOD, LOQ, and linearity range values are for Gallic Acid as a representative phenolic compound, as specific data for this compound is less common. These parameters should be determined specifically for this compound during method validation.
Mandatory Visualizations
References
Application Notes and Protocols for Gallic Aldehyde as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallic aldehyde (3,4,5-trihydroxybenzaldehyde) is a phenolic aldehyde that holds significant potential as a natural and biocompatible crosslinking agent for biopolymers. Its utility in stabilizing hydrogels, scaffolds, and other biomaterials for tissue engineering and drug delivery applications is an area of growing interest. The presence of both a reactive aldehyde group and antioxidant-rich phenolic hydroxyl groups allows for versatile crosslinking mechanisms and imparts beneficial properties to the resulting biomaterials.
This document provides detailed application notes and protocols for utilizing this compound as a crosslinking agent. The methodologies described are based on established principles of aldehyde and polyphenol chemistry, drawing parallels from chemically similar compounds such as vanillin (B372448) and gallic acid, due to the limited direct literature on this compound for this specific application.
Principle of Crosslinking
This compound can crosslink polymers containing primary amine groups (e.g., chitosan (B1678972), gelatin, collagen) through two primary mechanisms:
-
Schiff Base Formation: The aldehyde group of this compound reacts with the primary amine groups of the polymer to form a covalent imine bond (C=N). This reaction is typically carried out under mild acidic to neutral conditions.
-
Oxidative Coupling of Phenolic Groups: Under alkaline conditions or in the presence of an oxidizing agent, the phenolic hydroxyl groups of this compound can be oxidized to form quinones. These highly reactive quinones can then form covalent bonds with amine groups or other nucleophilic groups on the polymer chains, leading to crosslinking.
These two mechanisms can potentially be employed sequentially or simultaneously to achieve a desired degree of crosslinking and to tailor the mechanical and biological properties of the biomaterial.
Diagrams of Crosslinking Mechanisms and Experimental Workflow
Caption: Schiff base formation between a polymer's amine group and this compound.
Caption: Oxidative coupling mechanism of this compound with a polymer.
Caption: General experimental workflow for crosslinking with this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using chemically similar crosslinking agents (vanillin and gallic acid) to provide an expected range of performance for materials crosslinked with this compound.
Table 1: Mechanical Properties of Crosslinked Biopolymer Films
| Biopolymer | Crosslinking Agent | Concentration of Crosslinker (% w/w of polymer) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| Chitosan | Vanillin | 37.5% | ~21 | Not Reported | Not Reported |
| Chitosan/Gelatin | Vanillin | 1-5% | 25-40 | 600-1000 | 5-15 |
| Gelatin | Glutaraldehyde | 0.5% | ~3.5 | ~20 | ~25 |
| Gelatin | Dialdehyde Starch | 10% | ~4.5 | ~35 | ~30 |
Note: Data is compiled and averaged from multiple sources for representative purposes. Actual values will vary based on specific experimental conditions.
Table 2: Physicochemical Properties of Crosslinked Hydrogels
| Biopolymer | Crosslinking Agent | Swelling Ratio (%) | Water Solubility (%) | In Vitro Degradation (Mass Loss %) |
| Chitosan | Vanillin | 200-400 | 15-25 | ~30% in 4 weeks |
| Chitosan | Glutaraldehyde | 600-1200 | Not Reported | Not Reported |
| Collagen | Dialdehyde Chitosan + Gallic Acid | Not Reported | Not Reported | 13% in 24h (collagenase) |
| Gelatin | Gallic Acid (oxidative) | 300-500 | 10-20 | ~25% in 28 days |
Note: Swelling ratio and degradation are highly dependent on the crosslinking density and the specific polymer used.
Experimental Protocols
The following are detailed protocols for crosslinking common biopolymers with this compound. Note: These protocols are derived from methodologies for similar phenolic aldehydes and may require optimization for specific applications.
Protocol 1: Crosslinking of Chitosan Films with this compound (Schiff Base Formation)
Objective: To prepare crosslinked chitosan films with improved mechanical and barrier properties.
Materials:
-
Chitosan (medium molecular weight)
-
This compound
-
Acetic acid
-
Glycerol (B35011) (as a plasticizer)
-
Deionized water
Equipment:
-
Magnetic stirrer with hot plate
-
pH meter
-
Casting plates (e.g., petri dishes)
-
Drying oven
Methodology:
-
Preparation of Chitosan Solution:
-
Dissolve 2 g of chitosan in 100 mL of a 1% (v/v) acetic acid solution by stirring overnight at room temperature.
-
Add 0.6 g (30% w/w of chitosan) of glycerol to the chitosan solution and stir for 1 hour to ensure homogeneity.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in a small amount of ethanol and then dilute with deionized water to the desired concentration. For example, to achieve a 25% (w/w of chitosan) concentration, dissolve 0.5 g of this compound in 5 mL of ethanol and 5 mL of deionized water.
-
-
Crosslinking Reaction:
-
Add the this compound solution dropwise to the chitosan solution while stirring continuously.
-
Adjust the pH of the mixture to 5.0-5.5 using 1 M NaOH.
-
Continue stirring the mixture for 4-6 hours at 40-50°C to facilitate the Schiff base reaction.
-
-
Film Casting and Drying:
-
Pour a specific volume (e.g., 20 mL) of the final solution onto a level casting plate.
-
Dry the films in an oven at 40-50°C for 24-48 hours, or until a constant weight is achieved.
-
-
Post-Treatment:
-
Peel the dried films from the plates.
-
To remove any unreacted this compound, wash the films in a 50:50 (v/v) ethanol/water solution for 1 hour, followed by a rinse with deionized water.
-
Dry the washed films again at 40°C for 12 hours.
-
Protocol 2: Preparation of Gelatin Hydrogels Crosslinked with this compound (Oxidative Coupling)
Objective: To fabricate biocompatible gelatin hydrogels with tunable mechanical properties for tissue engineering scaffolds.
Materials:
-
Gelatin (Type A or B)
-
This compound
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
Equipment:
-
Water bath or incubator
-
Molds for hydrogel casting
-
Freeze-dryer (optional, for scaffold fabrication)
Methodology:
-
Preparation of Gelatin-Gallic Aldehyde Solution:
-
Dissolve 10 g of gelatin in 90 mL of PBS at 60°C with gentle stirring.
-
Prepare a 10% (w/v) solution of this compound in PBS.
-
Add the desired amount of the this compound solution to the gelatin solution (e.g., for a 5% w/w concentration, add 5 mL of the 10% this compound solution). Stir until homogeneous.
-
-
Initiation of Oxidative Crosslinking:
-
Adjust the pH of the gelatin-gallic aldehyde solution to 8.5-9.0 using 1 M NaOH. The solution will typically change color (e.g., to a brownish hue), indicating the oxidation of the phenolic groups.
-
Stir the solution for 15-30 minutes at 50°C.
-
-
Hydrogel Formation:
-
Pour the solution into molds of the desired shape and size.
-
Allow the hydrogels to set at room temperature for 1-2 hours, followed by incubation at 37°C for 24 hours to ensure complete crosslinking.
-
-
Purification:
-
Immerse the crosslinked hydrogels in a large volume of PBS (pH 7.4) for 48 hours, changing the PBS every 12 hours, to remove unreacted components and neutralize the pH.
-
-
Scaffold Fabrication (Optional):
-
For porous scaffolds, freeze the purified hydrogels at -80°C for 12 hours.
-
Lyophilize the frozen hydrogels for 48-72 hours to obtain porous scaffolds.
-
Characterization of Crosslinked Materials
1. Degree of Crosslinking:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of Schiff base linkages (C=N stretching peak around 1630-1650 cm⁻¹) or changes in the aromatic and hydroxyl regions indicative of oxidative coupling.
-
Ninhydrin Assay: To quantify the number of free amino groups remaining after crosslinking, which is inversely proportional to the degree of crosslinking.
2. Mechanical Properties:
-
Tensile Testing: To determine the tensile strength, Young's modulus, and elongation at break of film or scaffold samples.
-
Compression Testing: For hydrogels, to evaluate the compressive modulus and strength.
3. Physical Properties:
-
Swelling Studies: To determine the water uptake capacity of the hydrogels by measuring the weight change after immersion in a buffer solution over time.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and internal porous structure of scaffolds.
4. Biocompatibility:
-
In Vitro Cytotoxicity Assays: Using cell lines such as fibroblasts (e.g., NIH3T3) or specific cells relevant to the application (e.g., chondrocytes, osteoblasts) to assess cell viability in the presence of the crosslinked material (e.g., using MTT or Live/Dead assays).
-
Cell Adhesion and Proliferation Studies: To evaluate the ability of the material to support cell attachment and growth.
Conclusion
This compound presents a promising alternative to conventional synthetic crosslinking agents due to its natural origin and inherent antioxidant properties. By leveraging its dual reactive moieties—the aldehyde and phenolic hydroxyl groups—it is possible to create a diverse range of crosslinked biomaterials with tunable properties. The protocols and data provided herein serve as a comprehensive guide for researchers to explore the potential of this compound in the development of advanced biomaterials for various biomedical applications. Optimization of the described protocols will be crucial for tailoring the material properties to the specific requirements of the intended application.
Application of Gallic Aldehyde in Biosensor Development: Principles, Protocols, and Future Prospects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallic aldehyde (3,4,5-trihydroxybenzaldehyde) is a phenolic aldehyde with significant potential in various fields, including pharmacology and materials science. Its unique chemical structure, featuring both a reactive aldehyde group and a redox-active phenolic ring, makes it an intriguing candidate for the development of novel biosensors. While direct research on biosensors specifically targeting this compound is currently limited, its structural similarity to other well-studied phenolic compounds and aldehydes allows for the extrapolation of established sensing principles.
This document provides detailed application notes and protocols for the development of biosensors for this compound. The methodologies described are based on established techniques for the detection of similar analytes and are intended to serve as a comprehensive guide for researchers venturing into this promising area.
I. Electrochemical Biosensors for this compound
Electrochemical biosensors offer high sensitivity, rapid response times, and the potential for miniaturization, making them well-suited for the detection of electroactive compounds like this compound. The phenolic hydroxyl groups of this compound can be readily oxidized, providing a distinct electrochemical signature for detection.
A. Amperometric Sensing Using Laccase-Modified Electrodes
Principle: Laccase is a multi-copper oxidase enzyme that catalyzes the oxidation of a wide range of phenolic compounds. When this compound is oxidized by laccase immobilized on an electrode surface, the resulting product can be electrochemically reduced, generating a current that is proportional to the this compound concentration.
Signaling Pathway:
B. Experimental Protocol: Fabrication of a Laccase-Based Electrochemical Biosensor
Materials:
-
Glassy carbon electrode (GCE)
-
Laccase from Trametes versicolor
-
Glutaraldehyde (B144438) (2.5% in phosphate (B84403) buffer)
-
This compound standards
-
Phosphate buffer saline (PBS), pH 7.4
-
Potassium ferricyanide (B76249) solution
-
Deionized water
-
Alumina (B75360) slurry for polishing
Procedure:
-
Electrode Preparation:
-
Polish the GCE with alumina slurry to a mirror finish.
-
Sonciate the electrode in deionized water and then ethanol (B145695) for 5 minutes each to remove any residual alumina.
-
Dry the electrode under a stream of nitrogen.
-
-
Immobilization of Laccase:
-
Prepare a 1 mg/mL chitosan solution in 1% acetic acid.
-
Drop-cast 5 µL of the chitosan solution onto the GCE surface and allow it to dry at room temperature.
-
Activate the chitosan film by immersing the electrode in 2.5% glutaraldehyde solution for 30 minutes.
-
Rinse the electrode with deionized water to remove excess glutaraldehyde.
-
Drop-cast 10 µL of laccase solution (10 mg/mL in PBS) onto the activated chitosan film and incubate for 2 hours at 4°C.
-
Rinse gently with PBS to remove any unbound enzyme.
-
-
Electrochemical Measurements:
-
Perform cyclic voltammetry (CV) and differential pulse voltammetry (DPV) using a three-electrode system (laccase-modified GCE as working electrode, Ag/AgCl as reference electrode, and platinum wire as counter electrode) in a potassium ferricyanide solution to confirm successful immobilization.
-
For this compound detection, perform amperometric measurements in PBS (pH 7.4) at a fixed potential.
-
Add increasing concentrations of this compound to the electrochemical cell and record the corresponding current response.
-
C. Representative Quantitative Data
The following table summarizes the expected performance of a laccase-based electrochemical biosensor for this compound, based on data from similar phenolic compound biosensors.
| Parameter | Expected Value | Reference |
| Linear Range | 0.1 µM - 500 µM | [1][2] |
| Limit of Detection (LOD) | 0.05 µM | [1] |
| Response Time | < 10 seconds | [2] |
| Stability | > 85% activity after 30 days | [1] |
II. Colorimetric Biosensors for this compound
Colorimetric biosensors provide a simple and visual method for the detection of analytes, often without the need for sophisticated instrumentation. The reaction of the aldehyde group in this compound can be exploited to produce a color change.
A. Gold Nanoparticle (AuNP)-Based Colorimetric Assay
Principle: This method is based on the Tollen's reaction, where the aldehyde group of this compound reduces silver ions to metallic silver. In the presence of gold nanoparticles, this leads to the formation of a silver shell around the AuNPs, causing a distinct color change from red to yellow or gray.
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Gallic Aldehyde in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with gallic aldehyde (3,4,5-Trihydroxybenzaldehyde). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experiments in aqueous media.
Troubleshooting Guide: Common Solubility Issues
This guide is designed to help you identify and resolve common problems when dissolving this compound in aqueous solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound does not dissolve in water or buffer. | This compound has low intrinsic water solubility due to its chemical structure. | 1. Use a Co-solvent: Initially dissolve this compound in a small amount of a water-miscible organic solvent such as DMSO or ethanol (B145695) before adding it to the aqueous medium.[1] 2. Adjust pH: Increase the pH of the aqueous solution to deprotonate the phenolic hydroxyl groups, which can enhance solubility. A predicted pKa value for a similar compound, protocatechualdehyde, is around 7.46, suggesting that solubility will increase in slightly alkaline conditions.[2][3] 3. Gentle Heating: Cautiously warm the solution. The solubility of similar phenolic compounds, like gallic acid, increases with temperature.[4][5] However, be mindful of potential degradation at elevated temperatures. |
| Precipitate forms after adding the stock solution to the aqueous medium. | The concentration of the organic co-solvent is too high in the final solution, causing the this compound to precipitate out. | 1. Minimize Co-solvent Volume: Use the smallest possible volume of the organic solvent to dissolve the this compound initially. 2. Stepwise Dilution: Add the concentrated stock solution to the aqueous medium slowly while vortexing or stirring to ensure rapid and even dispersion. 3. Use a Surfactant: Incorporate a non-ionic surfactant, such as Tween-80, in your formulation to improve the stability of the solution. |
| The solution is cloudy or forms a suspension. | Incomplete dissolution or the formation of fine precipitates. | 1. Sonication: Use an ultrasonic bath to aid in the dissolution process. 2. Filtration: If undissolved particles remain, filter the solution through a 0.22 µm syringe filter to obtain a clear solution. Note that this will remove undissolved compound and the final concentration should be verified if possible. |
| The solution color changes over time, especially at higher pH. | This compound may be unstable and prone to oxidation or degradation in certain conditions, particularly at alkaline pH. | 1. Prepare Fresh Solutions: It is recommended to prepare this compound solutions fresh for each experiment. 2. pH Control: Maintain the pH of the solution in the acidic to neutral range where phenolic compounds are generally more stable. 3. Protect from Light: Store solutions in amber vials or protect them from light to minimize photo-degradation. 4. Inert Atmosphere: For long-term storage of stock solutions, consider purging with an inert gas like nitrogen or argon to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the approximate solubility of this compound in common solvents?
While precise quantitative data for the aqueous solubility of this compound is limited, the following table summarizes available information and data from structurally similar phenolic aldehydes for reference.
| Solvent | This compound (3,4,5-Trihydroxybenzaldehyde) | Protocatechualdehyde (3,4-Dihydroxybenzaldehyde) - Analogue | Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) - Analogue |
| Water | Low/Slightly Soluble | 14.3 mg/mL, 50 g/L (20 °C) | Insoluble / Very sparingly soluble |
| Ethanol | Soluble | Easily Soluble | Soluble |
| Methanol | Soluble | - | - |
| DMSO | Soluble | - | - |
| Ethyl Acetate | - | Easily Soluble | - |
| Chloroform | - | Insoluble | - |
| Benzene | - | Insoluble | - |
Note: The solubility of phenolic compounds in water is generally pH and temperature-dependent.
Q2: How can I increase the aqueous solubility of this compound for my experiments?
Several methods can be employed to enhance the aqueous solubility of this compound:
-
Co-solvents: Using water-miscible organic solvents like DMSO and ethanol is a common and effective strategy.
-
pH Adjustment: Increasing the pH of the aqueous medium above the pKa of the phenolic hydroxyl groups will increase solubility. The predicted pKa of one of the hydroxyl groups is approximately 7.46, so increasing the pH to slightly alkaline conditions should improve solubility.
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can significantly enhance its aqueous solubility, as has been demonstrated with the structurally similar gallic acid.
-
Use of Surfactants: Non-ionic surfactants like Tween-80 can help to create stable aqueous formulations of poorly soluble compounds.
Q3: What is the recommended procedure for preparing a stock solution of this compound?
For most in vitro applications, a stock solution in an organic solvent is recommended.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of 100% DMSO or ethanol to completely dissolve the powder.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: How stable is this compound in aqueous solutions?
Phenolic compounds like this compound can be susceptible to degradation, particularly at alkaline pH and in the presence of oxygen and light. It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment. If storage is necessary, keep the solution at 4°C, protected from light, and for the shortest possible time.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Cell Culture Experiments
This protocol describes the preparation of a this compound working solution for addition to cell culture media.
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution.
-
Store this stock solution in small aliquots at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (if necessary):
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare an intermediate dilution in sterile phosphate-buffered saline (PBS) or cell culture medium without serum.
-
-
Prepare the Final Working Solution:
-
Add the final volume of the intermediate dilution to your complete cell culture medium to achieve the desired final concentration of this compound.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Protocol 2: Preparation of this compound Solution for UV-Vis Spectroscopy
This protocol outlines the preparation of a this compound solution for analysis by UV-Vis spectroscopy.
-
Solvent Selection: Choose a solvent in which this compound is readily soluble and that is compatible with your experimental conditions (e.g., water/methanol (50/50, v/v), water, or a specific buffer).
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve it in a precise volume of the chosen solvent in a volumetric flask to obtain a stock solution of known concentration.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution with the same solvent to prepare a series of standards with decreasing concentrations.
-
These standards can be used to generate a calibration curve.
-
-
Measurement:
-
Measure the absorbance of your samples and standards at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
References
Preventing the oxidation of Gallic aldehyde during storage.
Welcome to the Technical Support Center for Gallic Aldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound during storage and experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of this compound degradation is oxidation. Due to its phenolic structure, specifically the pyrogallol (B1678534) moiety (three adjacent hydroxyl groups on the benzene (B151609) ring), this compound is highly susceptible to oxidation. This process is accelerated by exposure to oxygen, light, high temperatures, and alkaline pH conditions.
Q2: What are the recommended storage conditions for solid this compound?
A2: For optimal stability, solid this compound should be stored in a cool, dry, and dark environment. It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
Q.3: How should I store solutions of this compound?
A3: Solutions of this compound are more prone to oxidation than the solid form. For short-term storage (up to one month), it is recommended to store aliquots at -20°C under a nitrogen atmosphere. For longer-term storage (up to six months), storing aliquots at -80°C under nitrogen is advised.[1] It is crucial to use solvents that have been degassed to remove dissolved oxygen before preparing the solutions.
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, the addition of antioxidants can help to mitigate the oxidation of this compound in solution. Due to the pyrogallol structure of this compound, antioxidants that are effective at scavenging free radicals are beneficial.[2][3] The choice of antioxidant will depend on the specific application and compatibility with your experimental system.
Q5: How can I visually identify if my this compound has started to oxidize?
A5: A common visual indicator of this compound oxidation is a change in color. Pure this compound is typically a pale cream to brown crystalline powder.[4] When it oxidizes, especially in solution, it can develop a yellowish or brownish tint that darkens over time.
Troubleshooting Guides
Issue 1: Discoloration of Solid this compound
-
Problem: Your solid this compound, which was initially a light color, has turned noticeably darker.
-
Probable Cause: This is likely due to oxidation from improper storage, such as exposure to air and/or light over time.
-
Solution:
-
Assess the extent of discoloration. A slight change may not significantly impact experiments where high purity is not critical.
-
For sensitive applications, it is recommended to use a fresh, unoxidized batch of this compound.
-
To prevent future occurrences, ensure the container is tightly sealed, purged with an inert gas (e.g., nitrogen or argon), and stored in a cool, dark place.
-
Issue 2: Unexpected Peaks in HPLC Analysis of a this compound Solution
-
Problem: After storing a this compound solution, you observe new peaks in your HPLC chromatogram that were not present in the freshly prepared sample.
-
Probable Cause: These new peaks are likely degradation products resulting from the oxidation of this compound. The primary oxidation product of an aldehyde is the corresponding carboxylic acid, which in this case would be gallic acid. Other byproducts from further oxidation or polymerization may also be present.
-
Solution:
-
Confirm the Identity of Degradation Products: If you have a gallic acid standard, you can inject it to see if the retention time matches one of the new peaks. Mass spectrometry can also be used to identify the degradation products.
-
Prepare Fresh Solutions: For quantitative experiments, it is crucial to use freshly prepared this compound solutions.
-
Optimize Storage: If solutions need to be stored, follow the recommended conditions of freezing at -20°C or -80°C under an inert atmosphere.[1] Consider adding a suitable antioxidant if compatible with your experiment.
-
Data Presentation
The following tables summarize the stability of this compound under various conditions.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Duration |
| Solid | 2-8°C | Inert Gas (Nitrogen/Argon) | Long-term |
| Solution | -20°C | Inert Gas (Nitrogen) | 1 Month |
| Solution | -80°C | Inert Gas (Nitrogen) | 6 Months |
Table 2: Illustrative Example of this compound Stability in Solution at 4°C (Based on typical phenolic aldehyde degradation)
| Storage Time | % this compound Remaining (Air Atmosphere) | % this compound Remaining (Inert Atmosphere) |
| Day 0 | 100% | 100% |
| Day 7 | ~90% | ~98% |
| Day 14 | ~82% | ~96% |
| Day 30 | ~70% | ~93% |
Note: This data is illustrative and intended to demonstrate the importance of an inert atmosphere in preventing oxidation. Actual degradation rates may vary based on solvent, concentration, and purity.
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and detect the formation of its primary oxidation product, gallic acid.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% phosphoric acid in water) and solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.
-
Procedure:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Prepare a standard solution of gallic acid for peak identification.
-
Inject the freshly prepared this compound standard to determine its retention time and peak area.
-
Store the this compound solution under the desired test conditions (e.g., at room temperature, exposed to air).
-
At specified time intervals, inject an aliquot of the stored solution into the HPLC system.
-
Monitor the chromatogram for a decrease in the peak area of this compound and the appearance of new peaks.
-
Compare the retention time of any new peaks with the gallic acid standard to identify it as a degradation product.
-
Calculate the percentage of remaining this compound at each time point to determine its stability.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to understand its degradation pathways and the specificity of the analytical method.
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in a solution of 0.1 N HCl.
-
Heat the solution (e.g., at 60°C) for a specified period (e.g., 2 hours).
-
Cool the solution, neutralize it with a suitable base, and dilute to a known volume.
-
Analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Dissolve a known amount of this compound in a solution of 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes).
-
Neutralize the solution with a suitable acid and dilute to a known volume.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute to a known volume.
-
Analyze by HPLC.
-
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
Troubleshooting common side reactions in Gallic aldehyde synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Gallic aldehyde (3,4,5-trihydroxybenzaldehyde). The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound directly from gallic acid?
A1: Direct formylation of gallic acid is challenging due to the high reactivity of its three hydroxyl groups. These groups are susceptible to oxidation, which can lead to the formation of side products like semiquinones, quinones, and pyrogallol.[1] Additionally, harsh reaction conditions required for many formylation reactions can cause decomposition and polymerization of the starting material and product, leading to low yields and complex purification.
Q2: What is the most reliable synthetic approach to obtain this compound?
A2: A multi-step approach involving the protection of the hydroxyl groups of gallic acid is generally the most reliable method. This typically involves:
-
Protection: Conversion of the hydroxyl groups to a less reactive form, such as methyl or benzyl (B1604629) ethers.
-
Functional Group Transformation: Conversion of the carboxylic acid group to an aldehyde.
-
Deprotection: Removal of the protecting groups to yield the final this compound.
Q3: Which protecting groups are recommended for the hydroxyl groups of gallic acid?
A3: Methyl and benzyl ethers are commonly used protecting groups for phenols.[2]
-
Methyl ethers are stable but require harsh conditions for deprotection (e.g., BBr₃ or high-pressure HCl), which can sometimes affect other functional groups.
-
Benzyl ethers are also stable and can often be removed under milder conditions via catalytic hydrogenolysis, which can be advantageous if other sensitive groups are present.[3]
Q4: Can I directly formylate gallic acid using standard methods like the Duff or Reimer-Tiemann reaction?
A4: While theoretically possible, direct formylation of unprotected gallic acid is generally inefficient and not recommended. The Duff reaction, for instance, is known for being inefficient even with simple phenols.[3] The strongly activating and sensitive hydroxyl groups of gallic acid would likely lead to a mixture of products, including oxidized species and potentially poly-formylated compounds, resulting in very low yields of the desired this compound. The Reimer-Tiemann reaction, which uses a strong base, can also be problematic for polyhydroxylated phenols.[4]
Troubleshooting Common Side Reactions
Problem 1: Low or no yield of the desired aldehyde.
Possible Causes & Solutions:
-
Cause: Oxidation of gallic acid or the product. The polyhydroxylated aromatic ring is highly susceptible to oxidation.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Using deoxygenated solvents can also be beneficial.
-
-
Cause: Incomplete reaction during the protection or formylation step.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure all reagents are pure and dry, and that the reaction temperature and time are optimized.
-
-
Cause: Decomposition of starting material or product under harsh reaction conditions.
-
Solution: If using a protection-deprotection strategy, choose protecting groups that can be removed under mild conditions. For formylation, consider milder methods if direct formylation is attempted, though this is not the recommended route.
-
Problem 2: Formation of multiple products and difficult purification.
Possible Causes & Solutions:
-
Cause: Incomplete protection of hydroxyl groups, leading to a mixture of partially protected and unprotected starting materials reacting differently.
-
Solution: Ensure the protection step goes to completion. Use a sufficient excess of the protecting agent and base, and verify complete protection by NMR or Mass Spectrometry before proceeding.
-
-
Cause: Side reactions such as poly-formylation if multiple positions on the aromatic ring are reactive.
-
Solution: This is less of a concern with gallic acid derivatives where the substitution pattern is fixed. However, ensuring complete protection of the hydroxyl groups will prevent formylation at undesired positions.
-
-
Cause: Formation of colored impurities due to oxidation.
-
Solution: Purification by column chromatography is often necessary. In some cases, washing the crude product with a mild reducing agent solution (e.g., sodium bisulfite) might help remove some quinone-type impurities.
-
Problem 3: Difficulty in deprotecting the final product without affecting the aldehyde group.
Possible Causes & Solutions:
-
Cause: The aldehyde group is sensitive to some deprotection conditions.
-
Solution (for Methyl Ethers): Demethylation using boron tribromide (BBr₃) is effective but must be done at low temperatures (e.g., -78 °C to 0 °C) to avoid side reactions with the aldehyde. Careful quenching of the reaction is also critical.
-
Solution (for Benzyl Ethers): Catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst) is a mild method for debenzylation and is generally compatible with aldehyde groups.
-
Data Presentation: Comparison of Synthetic Routes
Table 1: Overview of a Multi-Step Synthesis of 3,4,5-Trimethoxybenzaldehyde (B134019) from Gallic Acid
| Step | Reaction | Reagents | Solvent | Typical Yield | Reference |
| 1. Protection & Esterification | Methylation | Dimethyl sulfate (B86663), K₂CO₃ | DMF | High (not specified individually) | |
| 2. Reduction | Ester to Alcohol | Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) | Benzene (B151609) | ~80% (for this step) | |
| 3. Oxidation | Alcohol to Aldehyde | Pyridinium (B92312) dichromate (PDC) | CH₂Cl₂ | ~80.7% (overall from gallic acid) |
Table 2: Demethylation of 3,4,5-Trimethoxybenzaldehyde
| Reagent | Conditions | Product | Typical Yield | Reference |
| Piperidine/Water | Reflux, 48h | Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) | 80% | |
| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | 3,4,5-Trihydroxybenzaldehyde (this compound) | Not specified, but generally effective | |
| HCl in Water | High Temperature, Pressurized | Corresponding Phenols | High (up to 99% for various ethers) |
Experimental Protocols
Protocol 1: Synthesis of 3,4,5-Trimethoxybenzaldehyde from Gallic Acid
This protocol is a three-step process involving protection, reduction, and oxidation.
Step 1: Methylation of Gallic Acid to Methyl 3,4,5-Trimethoxybenzoate (B1228286)
-
To a suspension of potassium carbonate (K₂CO₃) in DMF, add a solution of gallic acid monohydrate in DMF with vigorous stirring.
-
Add dimethyl sulfate dropwise to the mixture at 20-25 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Repeat the addition of K₂CO₃ and dimethyl sulfate and continue stirring.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Dry the ethereal solution over K₂CO₃ and evaporate the solvent to obtain the crude methyl 3,4,5-trimethoxybenzoate.
Step 2: Reduction of Methyl 3,4,5-Trimethoxybenzoate to (3,4,5-Trimethoxyphenyl)methanol
-
Add a solution of methyl 3,4,5-trimethoxybenzoate in absolute benzene dropwise to a solution of Vitride in benzene under ice cooling.
-
Stir the mixture at room temperature for 1 hour.
-
Decompose the complex by adding 25% aqueous H₂SO₄.
-
Separate the benzene layer and extract the aqueous layer with benzene.
-
Combine the organic layers, wash with 5% aqueous NaHCO₃, and dry over MgSO₄.
-
Evaporate the solvent to yield the crude (3,4,5-trimethoxyphenyl)methanol as an oil.
Step 3: Oxidation of (3,4,5-Trimethoxyphenyl)methanol to 3,4,5-Trimethoxybenzaldehyde
-
Add pyridinium dichromate (PDC) to a solution of the crude alcohol from Step 2 in dry CH₂Cl₂ at 18-19 °C with stirring.
-
Stir the mixture at room temperature for several hours.
-
Dilute the reaction mixture with benzene and filter through Celite.
-
Evaporate the filtrate under reduced pressure to give the crude 3,4,5-trimethoxybenzaldehyde.
-
Recrystallize from a suitable solvent (e.g., benzene-hexane) to obtain the pure product.
Protocol 2: Demethylation of 3,4,5-Trimethoxybenzaldehyde to this compound
This protocol uses boron tribromide for the deprotection of the methyl ethers.
General Procedure using BBr₃:
-
Dissolve 3,4,5-trimethoxybenzaldehyde in dry dichloromethane (B109758) (DCM) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr₃) in DCM (typically 1 M solution) dropwise. Use at least one equivalent of BBr₃ per methoxy (B1213986) group.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water or methanol.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EP0044260A2 - Process for the preparation of polyphenols optionally substituted by an aldehyde group - Google Patents [patents.google.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. Demethylation of 3,4,5-trimethoxybenzaldehyde , Hive Novel Discourse [chemistry.mdma.ch]
Technical Support Center: Optimization of Reaction Conditions for Gallic Aldehyde Derivatization
Welcome to the technical support center for the derivatization of gallic aldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in derivatizing this compound?
A1: The primary challenge in derivatizing this compound arises from its multifunctional nature. The presence of three hydroxyl groups on the aromatic ring can lead to several complications:
-
Side Reactions: The hydroxyl groups are nucleophilic and can react with derivatizing agents intended for the aldehyde, leading to a mixture of products and reduced yield of the desired derivative.
-
Solubility Issues: this compound has moderate solubility in aqueous and organic solvents.[1][2][3] The solubility of the resulting derivatives may also vary, impacting reaction conditions and purification.
-
Oxidation: Phenolic compounds can be susceptible to oxidation, especially under alkaline conditions, which may be required for some derivatization reactions.[4]
Q2: Why is derivatization of this compound necessary for analysis?
A2: Derivatization is a chemical modification process that is often employed to enhance the analytical detection of molecules like this compound.[5] Key reasons include:
-
Improved Chromatographic Separation: Converting the polar aldehyde into a less polar derivative can improve peak shape and resolution in techniques like Gas Chromatography (GC).
-
Enhanced Sensitivity: Introducing a chromophore or fluorophore through derivatization can significantly increase the sensitivity of detection in HPLC-UV or fluorescence-based methods.
-
Increased Volatility for GC-MS: For GC-MS analysis, derivatization is often essential to make the non-volatile this compound sufficiently volatile to pass through the GC column.
-
Improved Ionization in Mass Spectrometry: Derivatization can introduce a readily ionizable group, enhancing the signal in Mass Spectrometry (MS).
Q3: Do I need to protect the hydroxyl groups of this compound before derivatization?
A3: Yes, in most cases, protecting the hydroxyl groups is highly recommended to prevent side reactions and ensure selective derivatization of the aldehyde group. Silyl ethers (e.g., TMS, TBDMS) are common protecting groups for phenolic hydroxyls due to their ease of introduction and removal under specific conditions.
Q4: What are the most common derivatization reagents for aldehydes?
A4: Several reagents are widely used for the derivatization of aldehydes, including:
-
2,4-Dinitrophenylhydrazine (DNPH): Reacts with aldehydes to form stable, colored hydrazones that can be analyzed by HPLC-UV.
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): Forms oxime derivatives that are highly electron-capturing, making them suitable for sensitive detection by GC with an electron capture detector (ECD) or MS.
-
Girard's Reagent T and P: These reagents introduce a quaternary ammonium (B1175870) group, creating a permanently charged derivative that is ideal for improving ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of this compound.
Problem 1: Low or No Yield of the Desired Derivative
| Possible Cause | Suggested Solution |
| Incomplete protection of hydroxyl groups | Confirm complete protection of the hydroxyl groups using techniques like NMR or IR spectroscopy before proceeding with the aldehyde derivatization. If protection is incomplete, optimize the protection reaction conditions (e.g., increase the amount of protecting group reagent, extend reaction time, or change the base). |
| Suboptimal reaction conditions for derivatization | Optimize the pH, temperature, and reaction time for the specific derivatization reagent being used. Phenolic aldehydes can be less reactive than their aliphatic counterparts. A catalyst, such as an acid or a base, may be required. For example, DNPH derivatization is typically acid-catalyzed. |
| Degradation of this compound or the derivative | This compound and its derivatives can be sensitive to heat and light. Store the starting material and the final product under inert atmosphere and in the dark. Avoid excessive heating during the reaction and workup. |
| Incorrect stoichiometry of reagents | Ensure that the derivatizing reagent is used in a sufficient molar excess to drive the reaction to completion. |
Problem 2: Presence of Multiple Products in the Final Mixture
| Possible Cause | Suggested Solution |
| Side reactions involving the unprotected hydroxyl groups | As mentioned, this is a primary concern. Implement a robust protection strategy for the hydroxyl groups before derivatization. |
| Formation of E/Z isomers of hydrazone derivatives (with DNPH) | The C=N double bond in hydrazones can lead to the formation of stereoisomers, which may appear as separate peaks in chromatography. This can sometimes be addressed by optimizing the chromatographic method or by using a reduction step to convert the C=N bond to a single C-N bond. |
| Over-derivatization or degradation products | Use milder reaction conditions (lower temperature, shorter reaction time) to minimize the formation of unwanted byproducts. |
Problem 3: Difficulty in Purifying the Final Derivative
| Possible Cause | Suggested Solution |
| Similar polarity of the desired product and byproducts | Optimize the chromatographic purification method. This may involve trying different solvent systems for column chromatography or using a different stationary phase in HPLC. |
| Solubility issues | This compound is soluble in solvents like chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone. The solubility of the derivative will depend on the protecting groups and the derivatizing agent used. Choose a purification solvent in which the desired product is soluble and the impurities are not. |
Experimental Protocols
General Workflow for this compound Derivatization
The following diagram illustrates a general workflow for the derivatization of this compound, incorporating the crucial step of hydroxyl group protection.
Caption: General workflow for the derivatization of this compound.
Protocol 1: Protection of Hydroxyl Groups with TBDMS
This protocol describes the protection of the phenolic hydroxyl groups of this compound using tert-butyldimethylsilyl chloride (TBDMS-Cl).
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole to the solution.
-
Slowly add a solution of TBDMS-Cl in anhydrous DMF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is for the derivatization of the protected this compound with DNPH.
Materials:
-
Protected this compound (from Protocol 1)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Sulfuric acid (concentrated)
-
Water
-
HPLC system with UV detector
Procedure:
-
Prepare the DNPH reagent by dissolving DNPH in ethanol and then slowly adding concentrated sulfuric acid.
-
Dissolve the protected this compound in ethanol.
-
Add the DNPH reagent to the solution of the protected this compound.
-
Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature. The 2,4-dinitrophenylhydrazone derivative may precipitate.
-
If a precipitate forms, collect it by filtration and wash with a small amount of cold ethanol/water mixture.
-
If no precipitate forms, the derivative can be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the collected derivative.
-
Dissolve a known amount of the derivative in a suitable solvent (e.g., acetonitrile) for HPLC analysis. The detection wavelength is typically around 360 nm.
Quantitative Data Summary
The following tables summarize typical reaction conditions and performance metrics for common derivatization reagents. Note that these are general values for aldehydes and may need to be optimized specifically for protected this compound.
Table 1: Comparison of Derivatization Reagent Performance
| Derivatization Reagent | Typical Reaction Time | Typical Reaction Temperature | Detection Method | Advantages | Disadvantages |
| 2,4-DNPH | 30 min - 2 hours | 40 - 70 °C | HPLC-UV | Robust, stable derivatives, good for quantification. | Formation of E/Z isomers, requires acid catalyst. |
| PFBHA | 30 - 60 min | 60 - 80 °C | GC-ECD, GC-MS | High sensitivity, suitable for trace analysis. | Derivatives can be less stable, requires GC-amenable sample. |
| Girard's Reagent T | 1 - 12 hours | Room Temperature | LC-MS | Excellent for MS sensitivity due to permanent charge. | Longer reaction times, may require sample cleanup before MS analysis. |
Logical Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during this compound derivatization.
References
How to purify Gallic aldehyde from a crude reaction mixture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of gallic aldehyde from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The most prevalent and effective methods for purifying this compound from a crude reaction mixture are recrystallization and column chromatography. The choice between these methods often depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: What are the key physical and chemical properties of this compound to consider during purification?
Understanding the properties of this compound is crucial for successful purification. Key properties include:
-
Appearance: Typically a yellow to tan crystalline powder.
-
Solubility: Sparingly soluble in cold water, but more soluble in hot water and organic solvents like ethanol, methanol, and acetone. It is generally insoluble in nonpolar solvents like hexane (B92381) and toluene.
-
Melting Point: Approximately 213-215 °C (decomposes).
-
Stability: this compound can be sensitive to light and air, potentially leading to oxidation and discoloration. It is advisable to store it under an inert atmosphere and protect it from light.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of this compound:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in a mixture and monitor the progress of purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample by separating this compound from impurities and allowing for accurate quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of this compound and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of this compound.- Allow the solution to cool more slowly to room temperature, and then place it in an ice bath or refrigerator.- Scratch the inside of the flask with a glass rod to induce crystal formation.- Add a seed crystal of pure this compound. |
| Oily precipitate forms instead of crystals. | - The concentration of impurities is too high.- The cooling process is too fast. | - Perform a hot filtration to remove any insoluble impurities before allowing the solution to cool.- Consider a preliminary purification step, such as an extraction, to remove a significant portion of the impurities.- Ensure slow cooling to allow for proper crystal lattice formation. |
| Low recovery of purified product. | - Too much solvent was used, and some product remains dissolved.- The crystals were not completely collected during filtration.- The product is more soluble in the chosen solvent than anticipated. | - Minimize the amount of hot solvent used to dissolve the crude product.- Cool the solution thoroughly in an ice bath before filtration to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Consider using a different recrystallization solvent where this compound has lower solubility at cold temperatures. |
| Product is discolored (e.g., dark brown). | - Oxidation of the phenolic groups in this compound.- Presence of colored impurities. | - Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).- Add a small amount of a reducing agent, such as sodium bisulfite, to the recrystallization solvent.- Consider treating the solution with activated carbon to adsorb colored impurities before filtration. |
Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of this compound from impurities (overlapping peaks/bands). | - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with the crude mixture. | - Optimize the eluent system using TLC to achieve good separation (Rf value of this compound around 0.2-0.4). A common system is a mixture of ethyl acetate (B1210297) and hexane.- Repack the column carefully, ensuring a uniform and compact stationary phase.- Reduce the amount of crude material loaded onto the column. |
| This compound is not eluting from the column. | - The eluent is too nonpolar. | - Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexane mixture, increase the proportion of ethyl acetate. |
| Streaking or tailing of the this compound band on the column. | - The sample is not sufficiently soluble in the eluent.- The column is overloaded.- Interaction between the acidic phenolic groups and the silica (B1680970) gel. | - Dissolve the crude sample in a minimal amount of a slightly more polar solvent before loading it onto the column.- Reduce the amount of sample loaded.- Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to suppress the ionization of the phenolic hydroxyl groups and reduce tailing. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot water (or an appropriate organic solvent like an ethanol/water mixture) while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification of this compound by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent is gradually increased to move the compounds down the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Diagrams
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound using column chromatography.
Addressing the instability of Gallic aldehyde in cell culture media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gallic aldehyde in cell culture. This compound, a phenolic aldehyde with known antioxidant and anti-inflammatory properties, can exhibit instability in aqueous and oxygen-rich environments like cell culture media, potentially impacting experimental outcomes.[1] This guide offers practical solutions to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changes color in the incubator. Is this normal and what causes it?
A1: Yes, a color change (often to a brownish hue) is a common indicator of this compound degradation. This is primarily due to oxidation. Phenolic compounds, especially those with multiple hydroxyl groups like this compound, are susceptible to oxidation in the presence of oxygen, which is ample in a cell culture incubator. This process can be accelerated by factors such as pH, temperature, and light exposure.[2] The oxidation can lead to the formation of quinones and other reactive species.[3][4]
Q2: I'm observing unexpected cytotoxicity in my experiments. Could this be related to this compound instability?
A2: It is highly probable. The degradation products of polyphenols can be more toxic than the parent compound. The oxidation of this compound can lead to the formation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), within the cell culture medium.[5] This increase in oxidative stress can induce cytotoxicity and interfere with your experimental results, independent of the intended biological activity of this compound.
Q3: How can I minimize the degradation of this compound in my cell culture experiments?
A3: To minimize degradation, consider the following strategies:
-
Prepare Fresh Solutions: Always prepare this compound solutions immediately before use.
-
Protect from Light: Store stock solutions and conduct experiments in light-protected conditions (e.g., using amber tubes and minimizing exposure to ambient light).
-
Control pH: Maintain a stable and appropriate pH for your cell line, as alkaline conditions can accelerate polyphenol degradation.
-
Use Antioxidants: Consider the co-treatment with other, more stable antioxidants, though this should be carefully validated for non-interference with your assay.
-
Serum Presence: The presence of proteins in fetal bovine serum (FBS) can sometimes stabilize polyphenols through interactions, potentially reducing their degradation rate compared to serum-free media.
Q4: What is the best way to prepare and store a this compound stock solution?
A4: For optimal stability, prepare a high-concentration stock solution in an appropriate solvent and store it under inert conditions.
-
Solvent: Use a solvent in which this compound is highly soluble and stable, such as DMSO or ethanol (B145695).
-
Storage Temperature: Store the stock solution at -80°C to minimize chemical reactions.
-
Inert Atmosphere: For long-term storage, consider aliquoting the stock solution under an inert gas like nitrogen or argon to prevent oxidation.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound leading to variable active concentrations. | Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the compound is in the incubator. |
| High background signal in assays | Interference from this compound degradation products. | Run a "compound-in-media-only" control (without cells) to assess the background signal generated by the degradation products. |
| Loss of biological activity | The active form of this compound has degraded. | Confirm the activity of a new batch of this compound with a positive control assay. Shorten the incubation time if experimentally feasible. |
| Precipitate formation in media | Poor solubility or reaction with media components. | Ensure the final solvent concentration in the media is low and compatible with your cells. Prepare the working solution by adding the stock solution to the media with gentle mixing. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile-filtered DMSO or 100% ethanol to achieve the desired stock concentration (e.g., 100 mM).
-
Vortexing: Vortex the solution until the this compound is completely dissolved.
-
Aliquoting: Dispense small, single-use aliquots into sterile, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Stability Assessment of this compound in Cell Culture Medium
-
Preparation: Prepare a working solution of this compound in your cell culture medium of choice (e.g., DMEM with 10% FBS) at the final experimental concentration.
-
Incubation: Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the medium.
-
Analysis: Analyze the concentration of the remaining this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Interpretation: Plot the concentration of this compound against time to determine its stability profile and half-life in the specific medium.
Quantitative Data Summary
The stability of polyphenols like this compound can vary significantly based on the specific conditions. The following table provides a generalized overview of factors influencing stability.
| Parameter | Condition | Effect on Stability | Reference |
| pH | Alkaline (>7.4) | Decreased | |
| Temperature | Elevated (e.g., 37°C) | Decreased | |
| Light | Exposure to UV or ambient light | Decreased | |
| Oxygen | Aerobic conditions | Decreased | |
| Serum Proteins | Presence in media | Increased | |
| Metal Ions | Presence of transition metals | Decreased |
Visualizations
Signaling Pathway of this compound
Caption: this compound's Antioxidant and Anti-inflammatory Signaling.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for Determining this compound Stability in Media.
Logical Relationship of Factors Affecting this compound Stability
Caption: Factors Influencing this compound Stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Polyphenols by Generating H2O2, Affect Cell Redox Signaling, Inhibit PTPs and Activate Nrf2 Axis for Adaptation and Cell Surviving: In Vitro, In Vivo and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Gallic Acid and Related Phenolic Compounds
Introduction: While the query specified "Gallic aldehyde," the available scientific literature predominantly focuses on enhancing the bioavailability of "Gallic acid." this compound, or 3,4,5-trihydroxybenzaldehyde, is a related phenolic aldehyde[1]. Given the extensive research on gallic acid, this technical support center will focus on methods to improve its bioavailability, with the understanding that these techniques may also be applicable to other structurally similar phenolic compounds like this compound.
Gallic acid (GA) is a naturally occurring phenolic compound found in numerous plants, fruits, and beverages, exhibiting a wide range of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities[2][3][4]. However, its clinical application is often limited by poor bioavailability, characterized by rapid metabolism and elimination[2]. This guide provides researchers, scientists, and drug development professionals with detailed information on various methods to enhance the bioavailability of gallic acid, presented in a question-and-answer format with troubleshooting guides.
Section 1: Nanoformulation Strategies
Nanoformulation strategies aim to improve the solubility, stability, and absorption of gallic acid by encapsulating it within nanocarriers.
Polymeric Nanoparticles
Frequently Asked Questions (FAQs):
-
What are polymeric nanoparticles and how do they enhance gallic acid bioavailability? Polymeric nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm. They can encapsulate therapeutic agents like gallic acid, protecting them from degradation in the gastrointestinal tract and facilitating their absorption. Encapsulating gallic acid in polymeric nanoparticles has been shown to result in a sustained release profile and a significant increase in oral bioavailability. For instance, a study demonstrated a four-fold increase in the bioavailability of gallic acid when encapsulated in polymeric nanoparticles compared to a standard extract.
-
What are common polymers used for creating gallic acid nanoparticles? Biodegradable and biocompatible polymers are typically used. Chitosan (B1678972), a natural polymer, is often used due to its positive charge, which can interact with the negatively charged intestinal mucin, potentially enhancing oral bioavailability. Other commonly used polymers include poly(lactic-co-glycolic acid) (PLGA) and polyethylene (B3416737) glycol (PEG).
-
What are the key characterization parameters for gallic acid-loaded polymeric nanoparticles? Key parameters include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading capacity. These parameters influence the stability, release profile, and in vivo performance of the nanoparticles.
Troubleshooting Guide: Polymeric Nanoparticle Formulation
| Issue | Potential Cause | Troubleshooting Steps |
| Large particle size or high PDI | - Inadequate homogenization/sonication energy or time. - Inappropriate polymer or surfactant concentration. - Aggregation of nanoparticles. | - Optimize homogenization speed/time or sonication amplitude/duration. - Adjust the concentration of polymer and surfactant. - Use a suitable stabilizer or adjust the pH of the formulation. |
| Low encapsulation efficiency | - Poor affinity of gallic acid for the polymer matrix. - Drug leakage during the formulation process. - High water solubility of gallic acid. | - Select a polymer with higher affinity for gallic acid. - Optimize the formulation process to minimize drug loss (e.g., reduce washing steps). - Use a double emulsion technique for hydrophilic drugs. |
| Poor in vitro release profile | - Inappropriate polymer selection (too slow or too fast degradation). - High burst release due to surface-adsorbed drug. | - Choose a polymer with a degradation rate suitable for the desired release profile. - Optimize the washing process to remove surface-adsorbed gallic acid. |
Experimental Protocol: Preparation of Gallic Acid-Loaded Chitosan Nanoparticles
This protocol is based on the ionic gelation method.
-
Preparation of Chitosan Solution: Dissolve chitosan (e.g., 0.1% w/v) in an aqueous solution of acetic acid (e.g., 1% v/v) with continuous stirring until a clear solution is obtained.
-
Preparation of Gallic Acid Solution: Dissolve gallic acid in the chitosan solution at the desired concentration.
-
Nanoparticle Formation: Add a cross-linking agent, such as sodium tripolyphosphate (TPP) solution (e.g., 0.1% w/v), dropwise to the chitosan-gallic acid solution under constant magnetic stirring.
-
Purification: Centrifuge the resulting nanoparticle suspension to separate the nanoparticles from the unentrapped gallic acid and TPP.
-
Resuspension: Resuspend the nanoparticle pellet in deionized water.
-
Characterization: Analyze the nanoparticles for particle size, PDI, zeta potential, and encapsulation efficiency.
Visualization: Workflow for Polymeric Nanoparticle Formulation
Caption: Workflow for preparing gallic acid-loaded chitosan nanoparticles.
Liposomes and Solid Lipid Nanoparticles (SLNs)
Frequently Asked Questions (FAQs):
-
How do liposomes and SLNs differ in enhancing gallic acid bioavailability? Liposomes are vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and hydrophobic compounds. They can protect gallic acid from degradation and enhance its absorption. SLNs are lipid-based nanoparticles that are solid at room temperature. They offer advantages such as good biocompatibility, controlled release, and improved stability compared to liposomes. Both systems can improve the oral bioavailability of encapsulated compounds.
-
What are the critical formulation parameters for gallic acid-loaded liposomes and SLNs? For liposomes, critical parameters include the lipid composition (e.g., phospholipids, cholesterol), the method of preparation (e.g., thin-film hydration, ethanol (B145695) injection), and surface modification (e.g., PEGylation for stealth properties). For SLNs, important factors are the choice of solid lipid, surfactant concentration, and the production method (e.g., high-pressure homogenization, microemulsion).
Troubleshooting Guide: Liposome and SLN Formulation
| Issue | Potential Cause | Troubleshooting Steps |
| Low encapsulation efficiency of gallic acid | - Gallic acid leakage from the aqueous core of liposomes. - Expulsion of the drug from the solid lipid matrix of SLNs during storage. | - Optimize the lipid composition to improve drug retention. - For SLNs, use a mixture of lipids to create a less ordered crystalline structure (nanostructured lipid carriers - NLCs). |
| Physical instability (aggregation, fusion) | - Inadequate surface charge. - Inappropriate storage conditions. | - Optimize the zeta potential by selecting appropriate lipids or adding charged molecules. - Store at the recommended temperature and protect from light. - For liposomes, consider lyophilization for long-term storage. |
| Variability in particle size | - Inconsistent energy input during homogenization or sonication. | - Ensure consistent and optimized parameters for the size reduction method used. |
Experimental Protocol: Preparation of Gallic Acid-Loaded SLNs
This protocol is based on the hot homogenization method.
-
Lipid Phase Preparation: Melt the solid lipid (e.g., stearic acid) at a temperature above its melting point. Dissolve gallic acid in the molten lipid.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., Tween 80) and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Analyze the SLNs for particle size, PDI, zeta potential, and encapsulation efficiency.
Visualization: Logical Relationship of SLN Components
Caption: Components of a gallic acid-loaded solid lipid nanoparticle.
Section 2: Complexation Strategies
Complexation involves the formation of a new molecular entity with improved physicochemical properties.
Cyclodextrin (B1172386) Inclusion Complexes
Frequently Asked Questions (FAQs):
-
What are cyclodextrins and how do they improve gallic acid's properties? Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate guest molecules like gallic acid into their cavity, forming inclusion complexes. This encapsulation can enhance the aqueous solubility, stability, and bioavailability of the guest molecule.
-
Which type of cyclodextrin is most suitable for gallic acid? The choice of cyclodextrin depends on the size and polarity of the guest molecule. For gallic acid, hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to form stable inclusion complexes and enhance its solubility.
Troubleshooting Guide: Cyclodextrin Complexation
| Issue | Potential Cause | Troubleshooting Steps |
| Low complexation efficiency | - Poor fit of gallic acid into the cyclodextrin cavity. - Inappropriate preparation method. | - Screen different types of cyclodextrins (α, β, γ, and their derivatives). - Optimize the preparation method (e.g., kneading, co-precipitation, freeze-drying) and the molar ratio of gallic acid to cyclodextrin. |
| Precipitation of the complex | - Exceeding the solubility limit of the complex. | - Determine the phase solubility diagram to identify the optimal concentration range. |
Experimental Protocol: Preparation of Gallic Acid-Cyclodextrin Inclusion Complex
This protocol is based on the co-precipitation method.
-
Dissolution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in water to form a saturated solution.
-
Addition of Gallic Acid: Add an excess amount of gallic acid to the cyclodextrin solution.
-
Equilibration: Stir the mixture at a constant temperature for a specified period (e.g., 24-48 hours) to allow for complex formation and equilibration.
-
Filtration: Filter the suspension to remove the un-complexed gallic acid.
-
Lyophilization: Freeze-dry the filtrate to obtain the solid inclusion complex powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).
Phospholipid Complexes
Frequently Asked Questions (FAQs):
-
What is a phospholipid complex and how does it enhance bioavailability? A phospholipid complex is formed by the interaction of a drug molecule with phospholipids, such as phosphatidylcholine. This complex formation can improve the lipophilicity of the drug, thereby enhancing its absorption across biological membranes and improving its oral bioavailability.
Troubleshooting Guide: Phospholipid Complexation
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete complex formation | - Inappropriate solvent system. - Incorrect molar ratio of drug to phospholipid. | - Screen different solvents to find one that dissolves both components effectively. - Optimize the molar ratio to achieve maximum complexation. |
Section 3: Quantitative Data on Bioavailability Enhancement
The following table summarizes the pharmacokinetic parameters of gallic acid in different formulations based on preclinical studies.
Table 1: Pharmacokinetic Parameters of Gallic Acid Formulations
| Formulation | Animal Model | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability Increase | Reference |
| Pure Gallic Acid | Rat | 2.5 ± 0.18 | 1.75 ± 0.78 | 3.09 ± 0.21 | - | |
| Polymeric Nanoparticles | Rat | 0.6957 ± 1.52 | 6 | 5.0617 ± 2.01 | ~1.6-fold (AUC) | |
| Gallic Acid Nanocomposite | Rat | - | - | - | 4-fold | |
| Liposomal Formulation | Rat | 5.57 ± 0.48 | - | 13.33 ± 0.87 | ~4.3-fold (AUC) | |
| Phospholipid Complex | Rat | - | - | - | Enhanced |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Section 4: Analytical Methods for Quantification
Accurate quantification of gallic acid in biological matrices is crucial for pharmacokinetic studies.
Frequently Asked Questions (FAQs):
-
What are the common analytical methods for quantifying gallic acid in biological samples? High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common method for the quantification of gallic acid in plasma, urine, and tissue samples. Gas chromatography-mass spectrometry (GC-MS) can also be used.
-
What are the key steps in sample preparation for gallic acid analysis? Sample preparation typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix before chromatographic analysis.
Troubleshooting Guide: Analytical Quantification
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape in HPLC | - Inappropriate mobile phase pH. - Column degradation. | - Adjust the mobile phase pH to ensure gallic acid is in its non-ionized form. - Use a new column or a guard column. |
| Low recovery during sample preparation | - Inefficient extraction. | - Optimize the extraction solvent and procedure. - Use an internal standard to correct for recovery losses. |
| Matrix effects in LC-MS | - Co-eluting endogenous compounds suppressing or enhancing the signal. | - Improve the chromatographic separation. - Use a more rigorous sample clean-up method. - Employ matrix-matched calibration standards. |
Visualization: Signaling Pathway for Bioavailability Enhancement
Caption: Pathways to enhanced gallic acid bioavailability through formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Pharmacological effects of gallic acid in health and diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Gallic Aldehyde Toxicity in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential cytotoxicity of gallic aldehyde (3,4,5-Trihydroxybenzaldehyde) in cellular assays. Our aim is to help you achieve your experimental goals while minimizing off-target toxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in research?
A1: this compound, also known as 3,4,5-Trihydroxybenzaldehyde, is a phenolic aldehyde. It is investigated for various biological activities, including antioxidant, anti-inflammatory, and antiviral properties.[1] For instance, it has shown potent anti-HSV-1 activity and can inhibit the expression of matrix metalloproteinase-9 (MMP-9).[1]
Q2: What are the primary mechanisms of this compound-induced cytotoxicity?
A2: While direct research on this compound is ongoing, its cytotoxicity is likely mediated through mechanisms similar to its parent compound, gallic acid, and other reactive aldehydes. These include:
-
Induction of Apoptosis: this compound's structural analog, gallic acid, is known to trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways.[2][3]
-
Generation of Reactive Oxygen Species (ROS): Phenolic compounds can have a dual role, acting as antioxidants at low concentrations and pro-oxidants at higher concentrations, leading to the generation of ROS.[4] This oxidative stress can damage cellular components.
-
Mitochondrial Dysfunction: Increased ROS levels can lead to a loss of mitochondrial membrane potential, a key event in the apoptotic process.
-
Activation of Stress Signaling Pathways: this compound can inhibit MAPK signaling pathways (ERK1/2, p38, JNK). Related compounds activate stress-activated protein kinases like JNK and p38, which can lead to apoptosis.
-
Protein and DNA Damage: As an aldehyde, this compound can form adducts with proteins and DNA, disrupting their function and potentially triggering cell death pathways.
Q3: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the issue?
A3: Several factors could be contributing to unexpected toxicity:
-
Compound Solubility and Stability: this compound may have limited solubility in aqueous culture media. Undissolved precipitates can cause mechanical stress to cells. Additionally, phenolic compounds can be unstable in solution and may oxidize, generating more toxic byproducts.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your specific cell line may be particularly susceptible to this compound.
-
Concentration and Exposure Time: The cytotoxic effects are often dependent on both the concentration and the duration of exposure.
-
Culture Conditions: The pH and composition of your cell culture medium can influence the stability and reactivity of this compound.
Q4: How should I prepare and store this compound solutions for cellular assays?
A4: To ensure consistency and minimize degradation, follow these guidelines:
-
Solvent Selection: First, dissolve this compound in a suitable solvent like DMSO or ethanol (B145695) before diluting it in your cell culture medium. Ensure the final solvent concentration in the culture is non-toxic to your cells (typically <0.5%).
-
Fresh Preparations: Prepare fresh stock solutions for each experiment. If storage is necessary, aliquot the stock solution and store it at -20°C or -80°C for short-term and long-term storage, respectively, preferably under a nitrogen atmosphere to prevent oxidation.
-
Filtration: After diluting the stock solution in your culture medium, filter it through a 0.22 µm syringe filter to remove any precipitates before adding it to your cells.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Significant decrease in cell viability across all tested concentrations.
| Possible Cause | Troubleshooting Step |
| High Compound Reactivity | Perform a dose-response experiment with a wider and lower range of concentrations to determine a non-toxic working range. |
| Prolonged Exposure | Conduct a time-course experiment to find the shortest incubation time that yields the desired biological effect with minimal toxicity. |
| Solvent Toxicity | Run a vehicle control experiment with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure it is not the source of toxicity. |
Issue 2: Inconsistent results and poor reproducibility between experiments.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Always prepare fresh this compound solutions immediately before use. Avoid repeated freeze-thaw cycles of stock solutions. |
| Incomplete Dissolution | Ensure the compound is fully dissolved in the initial solvent before creating the final dilution in the culture medium. Visually inspect for precipitates. |
| Variable Cell Seeding Density | Maintain a consistent cell seeding density for all experiments, as this can affect the cells' susceptibility to toxic compounds. |
Issue 3: High background toxicity in control wells.
| Possible Cause | Troubleshooting Step |
| Media-Compound Interaction | Some components in the cell culture medium, like certain amino acids or high concentrations of serum, can interact with aldehydes. Test the stability of this compound in your medium over time. |
| Light-Induced Degradation | Protect your this compound solutions from light, as this can cause degradation and the formation of toxic byproducts. |
Data Presentation
Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| This compound | Vero (Kidney epithelial) | Cell Growth | No significant cytotoxicity up to 200 µg/mL; 65.6% cell growth at 500 µg/mL | |
| This compound | Oenococcus oeni VF (Bacteria) | Growth Inhibition | Significant growth inhibition | |
| 2,4,5-Trihydroxybenzaldehyde | HL-60 (Leukemia) | MTT | Significant cytotoxicity | |
| Gallic Acid | HeLa (Cervical cancer) | MTT | Non-cytotoxic dose determined as 28 µg/ml for 4h treatment | |
| Gallic Acid | HeLa and HTB-35 (Cervical cancer) | MTT | Dose-dependent decrease in viability |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to assess the dose-dependent toxicity of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this, create a series of dilutions in complete cell culture medium to achieve final concentrations ranging from, for example, 1 µM to 500 µM. Include a vehicle control (medium with the highest DMSO concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the controls.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Mitigating this compound Toxicity with N-acetylcysteine (NAC)
This protocol is designed to test if the antioxidant NAC can reduce the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Experimental Groups: Prepare the following treatment groups in complete cell culture medium:
-
Control (medium only)
-
NAC only (e.g., 1-5 mM)
-
This compound only (at a concentration known to be toxic, e.g., its IC75 or IC90)
-
This compound + NAC (co-treatment)
-
NAC pre-treatment (pre-incubate cells with NAC for 1-2 hours, then replace with medium containing this compound)
-
-
Cell Treatment: Apply the respective treatments to the cells.
-
Incubation: Incubate for the desired time (e.g., 24 hours).
-
Viability Assessment: Perform an MTT assay or another cell viability assay as described in Protocol 1.
-
Data Analysis: Compare the cell viability in the this compound-only group to the co-treatment and pre-treatment groups. A significant increase in viability in the presence of NAC would indicate that oxidative stress is a major contributor to this compound's toxicity.
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Workflow for assessing and mitigating this compound toxicity.
References
- 1. Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gallic acid reduces cell viability, proliferation, invasion and angiogenesis in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Autoxidation of Gallic acid Induces ROS-dependant Death in Human Prostate Cancer LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the extraction of Gallic aldehyde from natural sources.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Gallic Aldehyde (3,4,5-Trihydroxybenzaldehyde) from natural sources.
Disclaimer: this compound is a phenolic aldehyde. While specific research on its extraction is limited, it is structurally similar to the more extensively studied gallic acid. Therefore, the principles and methodologies for gallic acid extraction are largely applicable and will be referenced throughout this guide.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of Crude Extract
| Potential Cause | Solution |
| Inadequate Sample Preparation | Ensure plant material is thoroughly dried to a constant weight and finely ground to a uniform powder to maximize solvent penetration.[1] |
| Improper Solvent Selection | This compound is a polar compound. Use polar solvents like methanol (B129727), ethanol (B145695), or aqueous mixtures (e.g., 50-80% ethanol/methanol in water) for efficient extraction.[2][3] Non-polar solvents will result in poor yields. The solubility of the closely related gallic acid is higher in ethanol than in water.[4][5] |
| Suboptimal Extraction Parameters | Optimize extraction time, temperature, and solvent-to-solid ratio. For maceration, ensure sufficient time (e.g., 48-72 hours). For heat-assisted methods, use appropriate temperatures to avoid degradation. Increasing the solvent-to-solid ratio can improve extraction efficiency. |
| Inefficient Extraction Method | Consider more advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can offer higher yields in shorter times. |
Issue 2: Degradation of this compound During Extraction
| Potential Cause | Solution |
| High Temperature | This compound, like other phenolic compounds, can be sensitive to high temperatures. Use low-temperature extraction methods or a rotary evaporator under reduced pressure for solvent removal to minimize thermal degradation. |
| Exposure to Light | Photodegradation can occur. Store plant material and extracts in dark containers or protect them from light. |
| Oxidation | The presence of oxygen can lead to the oxidation of phenolic aldehydes. Consider performing extractions under an inert atmosphere (e.g., nitrogen) if degradation is significant. |
| Extreme pH | The pH of the extraction medium can affect the stability of phenolic compounds. Maintain a neutral or slightly acidic pH during extraction. |
Issue 3: Difficulty in Purifying this compound
| Potential Cause | Solution |
| Co-extraction of Impurities | Similar polarity of impurities can lead to co-elution during chromatography. Optimize the mobile phase gradient for better separation. Consider using preparative HPLC for higher purity. |
| Aldehyde Reactivity on Silica (B1680970) Gel | Aldehydes can sometimes be unstable on silica gel. Deactivating the silica gel with a small amount of a base like triethylamine (B128534) can help prevent degradation. Alternatively, use a different stationary phase like alumina. |
| Formation of Acetals/Hemiacetals | If using alcohol-based solvents in your mobile phase for chromatography, the aldehyde may react to form acetals or hemiacetals on the acidic silica gel. Avoid alcohol-based eluents if this is an issue. |
| Separation from other Phenolic Compounds | A common impurity is the corresponding carboxylic acid (gallic acid) due to oxidation. Washing the organic extract with a mild base solution (e.g., sodium bicarbonate) can help remove acidic impurities. Another effective method is the formation of a water-soluble bisulfite adduct of the aldehyde, which can then be separated from other non-aldehyde impurities by liquid-liquid extraction. The aldehyde can be recovered by basifying the aqueous solution. |
Frequently Asked Questions (FAQs)
Q1: What are the best natural sources for this compound?
A1: this compound can be isolated from sources such as Geum japonicum. The structurally similar gallic acid is more widespread and can be found in gallnuts, sumac, witch hazel, tea leaves, and oak bark, among others.
Q2: Which extraction method is most efficient for this compound?
A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like maceration or Soxhlet extraction. They offer higher yields, shorter extraction times, and reduced solvent consumption.
Q3: What is the optimal solvent for extracting this compound?
A3: Based on the polarity of this compound and solubility data for the similar gallic acid, aqueous mixtures of polar solvents like ethanol or methanol (typically 50-80%) are highly effective. For instance, 50% methanol has been shown to be effective for extracting gallic acid from Moringa oleifera leaves.
Q4: How can I monitor the presence and purity of this compound during extraction and purification?
A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the identification and quantification of this compound. Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis of fractions during purification.
Q5: What are the recommended storage conditions for this compound extracts?
A5: To prevent degradation, extracts containing this compound should be stored in airtight, dark containers at low temperatures (-20°C for short-term and -80°C for long-term storage). If in solution, storing under an inert atmosphere like nitrogen is also recommended.
Data Presentation: Comparison of Extraction Parameters
The following tables summarize quantitative data for the extraction of gallic acid, which can serve as a starting point for optimizing this compound extraction.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for Phenolic Compounds
| Plant Source | Solvent | Temperature (°C) | Time (min) | Power | Yield/Observation | Reference |
| Peaches | Ethanol/Water | 41.53 | 27.86 | 43.99% | Optimized for total phenolics | |
| Pumpkins | Ethanol/Water | 41.45 | 25.67 | 44.60% | Optimized for total phenolics | |
| Pouteria macrophylla | 75% Water in Ethanol | - | 30 | - | Optimized for gallic acid (10.22 mg/L) | |
| Crude Pollen | 80% Methanol | 40.85 | 14.30 | 100% | Optimized for TPC (366.1 mg GAE/L) |
Table 2: Microwave-Assisted Extraction (MAE) Parameters for Phenolic Compounds
| Plant Source | Solvent | Temperature (°C) | Time (min) | Power (W) | Yield/Observation | Reference |
| Citrus paradisi | Water | - | 3.64 | 1.4 kW/L | Optimized for TPC (14.21 mg GAE/g) | |
| Lentil Wastes | Water | 80 | 5 | - | High antioxidant activity |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 100 mL of 70% ethanol (solid-to-liquid ratio of 1:10 g/mL).
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 40-50°C and the ultrasonic frequency to 35-40 kHz.
-
Extract for 20-30 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Purification (Optional): The crude extract can be further purified using column chromatography or by forming a bisulfite adduct as described in Protocol 3.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction:
-
Place 1 g of the powdered plant material in a microwave extraction vessel.
-
Add 20 mL of 70% ethanol (solid-to-liquid ratio of 1:20 g/mL).
-
Set the microwave power to 400-600 W and the extraction time to 5-10 minutes. The temperature should be monitored and controlled to not exceed 80°C.
-
-
Filtration and Concentration: Follow the same procedure as in the UAE protocol.
-
Purification (Optional): Purify the crude extract as needed.
Protocol 3: Purification of this compound via Bisulfite Adduct Formation
-
Adduct Formation:
-
Dissolve the crude extract containing the aldehyde in a minimal amount of a water-miscible solvent like ethanol or THF.
-
Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite with vigorous stirring. An excess of the bisulfite solution is typically used.
-
Continue stirring for a few hours to ensure complete reaction. The bisulfite adduct may precipitate as a solid.
-
-
Isolation of the Adduct:
-
If a precipitate forms, collect it by filtration and wash it with a small amount of cold ethanol and then ether.
-
If no precipitate forms (the adduct is water-soluble), transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate) to extract non-aldehyde impurities. The aldehyde-bisulfite adduct will remain in the aqueous layer. Separate the aqueous layer.
-
-
Recovery of the Aldehyde:
-
Treat the isolated solid adduct or the aqueous solution containing the adduct with a strong base (e.g., 50% sodium hydroxide) or a saturated sodium bicarbonate solution until the solution is basic.
-
This will regenerate the free aldehyde.
-
Extract the liberated aldehyde with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified this compound.
-
Mandatory Visualization
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Gallic Aldehyde and Gallic Acid
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the antioxidant performance of gallic aldehyde and gallic acid, supported by experimental data.
In the realm of antioxidant research, both this compound (3,4,5-trihydroxybenzaldehyde) and its corresponding carboxylic acid, gallic acid, are recognized for their potent free radical scavenging capabilities. This guide provides a detailed comparison of their antioxidant activities, drawing upon in vitro experimental data. The structural similarity of these two phenolic compounds, differing only by the functional group at the C1 position (an aldehyde group in this compound and a carboxylic acid group in gallic acid), makes them an interesting pair for structure-activity relationship studies.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and gallic acid have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) and scavenging capacity (SC50) values from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are summarized below. Lower IC50/SC50 values indicate greater antioxidant activity.
| Compound | Assay | IC50 / SC50 (µM) | Reference |
| This compound | DPPH | 126.52 | [1] |
| Gallic Acid | DPPH | 8.82 - 29.39 | [2][3] |
Note: The SC50 value for this compound was converted from 19.5 µg/mL to µM using its molar mass of 154.12 g/mol . IC50 values for gallic acid were converted from various reported units to µM for standardization, using a molar mass of 170.12 g/mol .
One study demonstrated that 3,4,5-trihydroxybenzaldehyde (this compound) exhibited significantly higher radical scavenging activity in the DPPH assay compared to common antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), α-tocopherol, and rosmarinic acid.[4][5]
Structure-Activity Relationship and Antioxidant Mechanism
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The presence of three hydroxyl groups on the benzene (B151609) ring in both this compound and gallic acid is the key determinant of their potent antioxidant capacity.
Gallic Acid's Mechanism: Gallic acid is a well-established antioxidant that acts through multiple mechanisms. It can directly scavenge a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Furthermore, gallic acid can chelate metal ions, preventing them from participating in an Fenton reaction that generate highly reactive hydroxyl radicals. At the cellular level, gallic acid has been shown to modulate signaling pathways involved in the endogenous antioxidant response. A key pathway influenced by gallic acid is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
This compound's Mechanism: As a phenolic aldehyde, this compound shares the fundamental hydrogen-donating mechanism with gallic acid. The three hydroxyl groups are crucial for its radical scavenging activity. Research on other phenolic aldehydes suggests that the aldehyde functional group can influence the antioxidant capacity. In some cases, phenolic aldehydes have demonstrated higher antioxidant activity than their corresponding carboxylic acids. This enhanced activity may be attributed to the electronic effects of the aldehyde group influencing the bond dissociation enthalpy of the phenolic hydroxyl groups, making hydrogen atom donation more favorable.
While specific studies on the signaling pathways modulated by this compound are limited, its structural similarity to other bioactive phenolic compounds suggests it may also influence cellular antioxidant defense mechanisms.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the DPPH radical results in a color change from violet to yellow, which is monitored spectrophotometrically at approximately 517 nm.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695).
-
Sample Preparation: A series of concentrations of the test compound (this compound or gallic acid) and a standard antioxidant (e.g., Trolox or ascorbic acid) are prepared in the same solvent.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample or standard. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically at approximately 734 nm.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: A series of concentrations of the test compound and a standard are prepared.
-
Reaction Mixture: A small volume of the sample or standard is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value or the Trolox Equivalent Antioxidant Capacity (TEAC) is determined.
Visualizations
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Simplified signaling pathway of gallic acid's antioxidant action via Nrf2.
Conclusion
References
- 1. "Antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from geu" by J.B. Kim, J.B. Kim et al. [jfda-online.com]
- 2. lawdata.com.tw [lawdata.com.tw]
- 3. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vivo Anti-Inflammatory Effects: A Comparative Analysis of Protocatechuic Aldehyde and Syringaldehyde
A Comparative Guide for Researchers and Drug Development Professionals
Note: Initial literature searches for the in vivo anti-inflammatory effects of Gallic aldehyde (3,4,5-trihydroxybenzaldehyde) did not yield sufficient experimental data for a comprehensive comparison. Therefore, this guide provides a comparative analysis of two structurally similar and well-studied phenolic aldehydes: Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) and Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) . Both compounds have demonstrated notable anti-inflammatory properties in various preclinical in vivo models, offering valuable insights for researchers in the field of inflammation and drug discovery.
Comparative Analysis of In Vivo Anti-Inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of Protocatechuic aldehyde and Syringaldehyde in two common in vivo models: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dosage | Route of Administration | Time Point | Paw Edema Inhibition (%) | Reference |
| Protocatechuic aldehyde | Mice | 25 mg/kg | Oral | 3 hours | 45.2% | [1] |
| Mice | 50 mg/kg | Oral | 3 hours | 62.1% | [1] | |
| Syringaldehyde | Mice | 100 mg/kg | - | 1-5 hours | 14.1% - 30.1% | [2] |
| Indomethacin (Standard) | Mice | 10 mg/kg | - | 1-5 hours | Comparable to Syringaldehyde | [2] |
Table 2: Comparison of Effects on Pro-inflammatory Cytokines in LPS-Induced Inflammation Model
| Compound | Animal Model | Dosage | Route of Administration | Cytokine | Reduction vs. LPS Control | Reference |
| Protocatechuic aldehyde | Mice | - | - | TNF-α | Significant Reduction | [3] |
| Mice | - | - | IL-6 | Significant Reduction | ||
| Mice | - | - | IL-1β | Significant Reduction | ||
| Syringaldehyde | Rats | - | - | TNF-α | Dose-dependent reduction | |
| Rats | - | - | IL-6 | Dose-dependent reduction |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Paw Edema
This model is widely used to assess acute inflammation.
-
Animals: Male Swiss albino mice or Wistar rats are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week before the experiment.
-
Grouping: Animals are randomly divided into several groups: a control group, a carrageenan-only group, test groups receiving different doses of the compound of interest, and a positive control group receiving a standard anti-inflammatory drug (e.g., Indomethacin).
-
Compound Administration: Test compounds are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in sterile saline is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: Paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of paw edema inhibition is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to study the systemic inflammatory response and the efficacy of anti-inflammatory agents in modulating cytokine production.
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Acclimatization and Grouping: Similar to the carrageenan-induced paw edema model.
-
Compound Administration: Test compounds are administered prior to LPS challenge. The timing of administration depends on the pharmacokinetic profile of the compound.
-
Induction of Inflammation: Animals are injected intraperitoneally with LPS (e.g., 1-5 mg/kg body weight).
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), blood samples are collected via cardiac puncture or retro-orbital bleeding. Tissues such as the liver, lungs, and spleen may also be harvested.
-
Cytokine Analysis: Serum or plasma is separated from the blood samples. The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Cytokine levels in the treated groups are compared to those in the LPS-only control group to determine the inhibitory effect of the test compound.
Visualizing Molecular Mechanisms and Experimental Design
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways involved in the anti-inflammatory actions of Protocatechuic aldehyde and Syringaldehyde.
Conclusion
Both Protocatechuic aldehyde and Syringaldehyde demonstrate significant in vivo anti-inflammatory effects. Protocatechuic aldehyde appears to be more potent in the carrageenan-induced paw edema model at the tested doses. Both compounds effectively reduce the levels of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-induced inflammation models. Their mechanism of action involves the inhibition of the MAPK and NF-κB signaling pathways, which are critical regulators of the inflammatory response. Further research is warranted to fully elucidate the therapeutic potential of these naturally derived aldehydes in inflammatory diseases. This comparative guide provides a foundation for researchers to design future studies and explore the structure-activity relationships of related phenolic compounds.
References
A Comparative Analysis of Gallic Aldehyde and Other Natural Aldehydes for Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activities with Supporting Experimental Data
Natural aldehydes, a class of organic compounds characterized by a formyl group, are ubiquitously found in plants and contribute significantly to their aroma and biological activities. Among these, Gallic Aldehyde (3,4,5-trihydroxybenzaldehyde) has garnered interest for its diverse pharmacological properties. This guide provides a comparative analysis of this compound with other prominent natural aldehydes, namely Vanillin, Syringaldehyde, Protocatechuic Aldehyde, and Cinnamaldehyde. The comparison focuses on their antioxidant, anti-inflammatory, and cytotoxic activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in research and drug development endeavors.
Comparative Biological Activities: A Quantitative Overview
The therapeutic potential of these natural aldehydes is often attributed to their capacity to mitigate oxidative stress, quell inflammation, and induce cancer cell death. The following tables summarize their efficacy in these key areas based on reported half-maximal inhibitory concentration (IC₅₀) values from various in vitro studies. A lower IC₅₀ value indicates greater potency.
Antioxidant Activity
The antioxidant potential was primarily evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | Chemical Structure | DPPH IC₅₀ (µM) | Reference(s) |
| This compound | 3,4,5-Trihydroxybenzaldehyde | 126,530.7 | [1] |
| Vanillin | 4-Hydroxy-3-methoxybenzaldehyde | 5.32 - 10,582.4 | [2][3][4] |
| Syringaldehyde | 4-Hydroxy-3,5-dimethoxybenzaldehyde | 260 | [5] |
| Protocatechuic Aldehyde | 3,4-Dihydroxybenzaldehyde | 5.32 (as a derivative) | |
| Cinnamaldehyde | 3-Phenyl-2-propenal | 62.05 |
Note: IC₅₀ values were converted to µM for standardization. The wide range for Vanillin reflects variability across different studies and experimental conditions.
Cytotoxic Activity
The cytotoxic potential of these aldehydes against various human cancer cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Table 2: Comparative Cytotoxicity (IC₅₀ in µM) Against Various Cancer Cell Lines
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) | Reference(s) |
| This compound | - | - | - | - | - |
| Vanillin | - | >54.6 - 140 µg/mL | 12.5 - 20 µM | 0.1 mg/mL | |
| Syringaldehyde | - | - | - | - | |
| Protocatechuic Aldehyde | - | - | - | - | - |
| Cinnamaldehyde | - | 58 - 140 µg/mL | - | - |
Note: A hyphen (-) indicates that specific IC₅₀ values for that cell line were not found in the searched literature. Some values are reported in different units due to variations in the source data.
Anti-Inflammatory Mechanisms and Signaling Pathways
Chronic inflammation is a key driver of many diseases. Natural aldehydes often exert their anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Vanillin: Vanillin has been demonstrated to suppress the activation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Syringaldehyde: This aldehyde mitigates inflammation by modulating the Nrf2/HO-1/NF-κB pathway, thereby inhibiting oxidative stress and apoptosis.
Protocatechuic Aldehyde: It exhibits anti-inflammatory effects by inhibiting the MAPK signaling pathway, which in turn suppresses the production of inflammatory mediators.
Cinnamaldehyde: Cinnamaldehyde effectively inhibits NF-κB activation and also modulates the JAK/STAT pathway, leading to a reduction in pro-inflammatory cytokine release.
The following diagrams illustrate the general mechanisms by which these natural aldehydes interfere with key inflammatory signaling cascades.
References
Gallic Aldehyde: A Natural Alternative to Synthetic Antioxidants in Efficacy and Mechanism
A Comparative Guide for Researchers and Drug Development Professionals
In the ongoing search for potent and safe antioxidant compounds, both natural and synthetic options are under continuous evaluation. This guide provides an objective comparison of the efficacy of gallic aldehyde (3,4,5-trihydroxybenzaldehyde), a naturally occurring phenolic aldehyde, against commonly used synthetic antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and tert-Butylhydroquinone (TBHQ). This comparison is supported by experimental data from established antioxidant assays and an examination of their underlying mechanisms of action.
Quantitative Comparison of Antioxidant Activity
The efficacy of an antioxidant is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of free radicals in a given assay. Lower IC50 values indicate higher antioxidant activity. The following table summarizes the comparative antioxidant activities of this compound and the selected synthetic antioxidants based on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
| Antioxidant Compound | Chemical Structure | DPPH Assay IC50 | ABTS Assay IC50 | Source(s) |
| This compound | 3,4,5-Trihydroxybenzaldehyde | 19.5 µg/mL | Data Not Available | [1] |
| BHA | Butylated Hydroxyanisole | 10.10 - 112.05 µg/mL | 5.07 µg/mL | [2][3] |
| BHT | Butylated Hydroxytoluene | 25.95 - 202.35 µg/mL | 6.99 µg/mL | [2][3] |
| TBHQ | tert-Butylhydroquinone | Generally more effective than BHA and BHT | Data Not Available |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented represents a range from the cited literature to provide a comparative perspective. A direct comparison study of all four compounds under identical ABTS assay conditions was not available in the reviewed literature.
The available data from DPPH assays indicates that this compound possesses potent radical scavenging activity, comparable to or in some cases exceeding that of the synthetic antioxidants BHA and BHT. While a direct IC50 value for this compound in an ABTS assay was not found, its structural similarity to gallic acid, which exhibits very high ABTS scavenging activity, suggests it would also be highly effective in this assay. Synthetic antioxidants are ranked in decreasing order of antioxidant activity as follows: Propyl Gallate > BHA > TBHQ > Octyl Gallate > BHT.
Mechanisms of Action: A Divergent Approach
This compound and synthetic antioxidants employ distinct strategies to mitigate oxidative stress.
This compound: Modulating Cellular Signaling
This compound, a phenolic compound, not only directly scavenges free radicals but also influences intracellular signaling pathways involved in inflammation and cellular stress responses. Notably, it has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. By downregulating these pathways, this compound can reduce the expression of pro-inflammatory cytokines and enzymes, thereby exerting a broader protective effect beyond simple radical neutralization.
Synthetic Antioxidants: Direct Radical Scavenging
Synthetic antioxidants like BHA, BHT, and TBHQ primarily function as "chain-breaking" antioxidants. Their phenolic structures allow them to donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting antioxidant radical is stabilized by resonance, preventing it from propagating further oxidative damage. This direct scavenging mechanism is highly effective in preventing lipid peroxidation in food and biological membranes.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below for reproducibility and comparative analysis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Test compounds (this compound, BHA, BHT, TBHQ)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: Dissolve the test compounds and positive control in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each sample concentration to the wells. Then, add the DPPH solution to each well. A blank well should contain only the solvent and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (this compound, BHA, BHT, TBHQ)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve the test compounds and positive control in the appropriate solvent to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add a small volume of each sample concentration to the wells. Then, add the diluted ABTS•+ solution to each well. A blank well should contain only the solvent and the ABTS•+ solution.
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.
Conclusion
This compound demonstrates significant antioxidant potential, rivaling and in some instances surpassing the efficacy of widely used synthetic antioxidants like BHA and BHT in in-vitro radical scavenging assays. Beyond its direct antioxidant capacity, this compound's ability to modulate key inflammatory signaling pathways such as MAPK and NF-κB suggests a more multifaceted mechanism of action that could offer additional therapeutic benefits. While synthetic antioxidants are effective direct radical scavengers, concerns about their safety and potential for adverse health effects persist. The data presented here, along with the detailed experimental protocols, provides a foundation for further research into this compound as a promising natural alternative to synthetic antioxidants in various applications, from pharmaceuticals to food preservation. Further head-to-head comparative studies, particularly utilizing the ABTS assay and in vivo models, are warranted to fully elucidate the comparative efficacy and safety profile of this compound.
References
Cross-validation of different analytical methods for Gallic aldehyde quantification.
A Comparative Guide to Analytical Methods for the Quantification of Gallic Aldehyde
For researchers, scientists, and drug development professionals, the precise and reliable quantification of active compounds is fundamental to ensuring product quality, safety, and efficacy. This compound (3,4,5-trihydroxybenzaldehyde), a phenolic aldehyde, requires robust analytical methods for its determination in various matrices. This guide provides a comprehensive cross-validation of common analytical techniques suitable for this compound quantification, supported by comparative data from structurally related compounds like gallic acid and other phenolic aldehydes. The primary methods reviewed include High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
The selection of an analytical method is contingent upon the specific requirements of the analysis, such as desired sensitivity, selectivity, sample matrix complexity, and available instrumentation.[1][2] While spectrophotometric methods are often employed for rapid screening, chromatographic techniques like HPLC and LC-MS offer superior separation and quantification of individual compounds.[2]
Quantitative Data Summary
The performance of different analytical methods is critical for method selection. The following table summarizes key validation parameters for the quantification of gallic acid and other phenolic aldehydes, which can be considered indicative for this compound analysis.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | LC-MS/MS | GC-MS |
| Linearity Range | 0.5 - 50 µg/mL[3] | 5 - 30 µg/mL | 5 - 1000 ng/mL | Dependent on derivatization |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | > 0.997 | N/A (Typically > 0.99) |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/mL | ~0.045 µg/mL | ~0.003 - 0.07 µg/mL | ~0.5 µg/mL (ppm) |
| Limit of Quantification (LOQ) | 0.05 - 3.2 µg/mL | ~0.119 µg/mL | ~0.01 - 0.2 µg/mL | ~0.5 µg/mL (ppm) |
| Accuracy (% Recovery) | 96 - 107% | ~98% | ~67% (LLE) | ~95% |
| Precision (% RSD) | < 2% | < 2% | < 15% (ICH Guideline) | < 5% |
| Specificity | High | Low to Moderate | Very High | Very High |
| Derivatization Required | No | Sometimes (e.g., Folin-Ciocalteu) | No | Yes |
Note: The data presented is collated from validation studies of gallic acid and other phenolic compounds and serves as a representative comparison. Actual performance for this compound may vary and requires method-specific validation.
Experimental Protocols
Detailed and robust experimental protocols are crucial for achieving reproducible and reliable results. Below are generalized methodologies for the analytical techniques discussed. These should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the most widely applied technique for the identification and quantification of gallic acid and related compounds due to its high resolving power. A simple, accurate, and precise RP-HPLC method is commonly used.
-
Instrumentation : HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector, autosampler, and column oven.
-
Column : Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient or isocratic mixture of acidified water (e.g., with 0.1% formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A common isocratic mobile phase is a mixture of water and acetonitrile (80:20 v/v) with pH adjusted to 3.0 using ortho-phosphoric acid.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : this compound, being structurally similar to gallic acid, is expected to have a maximum absorption (λmax) around 272-275 nm.
-
Standard Preparation : Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol. From this stock, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation : Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or mobile phase), filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification : Create a calibration curve by plotting the peak area against the concentration of the prepared standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
UV-Vis Spectrophotometry
This method is often used for determining total phenolic content but can be adapted for specific aldehydes, sometimes involving a derivatization reaction. For direct quantification, the distinct UV absorbance of the analyte is used.
-
Instrumentation : UV-Visible Spectrophotometer.
-
Solvent : Distilled water or methanol can be used as a solvent system.
-
Procedure :
-
Standard Preparation : Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent. From this, create a series of standards with concentrations ranging from approximately 5-30 µg/mL.
-
λmax Determination : Scan a standard solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve : Measure the absorbance of each standard at the determined λmax against a solvent blank. Plot absorbance versus concentration to generate a calibration curve.
-
Sample Measurement : Prepare the sample solution and measure its absorbance at λmax.
-
Quantification : Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity but requires the analyte to be volatile and thermally stable. For compounds like this compound, a derivatization step is necessary to increase volatility.
-
Instrumentation : Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column : A fused silica (B1680970) capillary column, such as a Zebron ZB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a flow rate of 1 mL/min.
-
Derivatization (Silylation) :
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) and a solvent like pyridine.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of the aldehyde and hydroxyl groups.
-
-
Injection : Inject an aliquot of the derivatized sample into the GC injector port, typically set at a high temperature (e.g., 280-300°C).
-
Oven Temperature Program : Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 290°C) to elute the compounds.
-
Mass Spectrometry : Operate in full scan mode to identify the compound based on its mass spectrum and retention time, or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Quantification : Use an internal standard and create a calibration curve based on the peak area ratio of the analyte to the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it a powerful tool for trace-level quantification without the need for derivatization.
-
Instrumentation : A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole).
-
Column : A high-efficiency C18 column (e.g., sub-2 µm particle size).
-
Mobile Phase : LC-MS grade solvents, typically 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B), run on a gradient program.
-
Flow Rate : Typically 0.3 - 0.5 mL/min.
-
Mass Spectrometry : Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves defining specific precursor-to-product ion transitions for this compound and an internal standard.
-
Sample and Standard Preparation : Similar to HPLC, but samples and standards are prepared using LC-MS grade solvents. An internal standard (e.g., a deuterated analog) should be used.
-
Quantification : Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration. The use of an internal standard helps to correct for matrix effects and variations in instrument response.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships, the following diagrams are provided.
Caption: General experimental workflow for the quantification of this compound.
References
A Comparative Analysis of the Neuroprotective Properties of Gallic Aldehyde and Its Esters
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative study of the neuroprotective effects of gallic aldehyde and its corresponding esters. This document synthesizes experimental data to objectively evaluate their performance, offering insights into their therapeutic potential in neurodegenerative diseases.
The growing interest in phenolic compounds for neuroprotection stems from their potent antioxidant and anti-inflammatory properties. Among these, gallic acid and its derivatives have been a focal point of research. This guide specifically delves into a comparative analysis of this compound and its esters, examining their efficacy in mitigating neuronal damage. Due to a lack of direct comparative studies on this compound itself, this guide draws upon data from structurally similar phenolic aldehydes, namely protocatechuic aldehyde and syringaldehyde, to provide a thorough and insightful comparison.
Quantitative Comparison of Neuroprotective Effects
The neuroprotective efficacy of this compound and its esters has been evaluated through various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, focusing on antioxidant activity, protection against oxidative stress-induced cell death, and anti-inflammatory effects.
Table 1: Antioxidant Activity of this compound Analogs and Gallic Acid Esters
| Compound | Assay | Model System | Result (IC50 or % scavenging) | Reference |
| Phenolic Aldehydes | ||||
| Protocatechuic Aldehyde | DPPH Radical Scavenging | Cell-free | - | [Data not available in a comparable format] |
| Syringaldehyde | DPPH Radical Scavenging | Cell-free | IC50: 260 µM | [1] |
| Gallic Acid Esters | ||||
| Methyl Gallate | DPPH Radical Scavenging | Ethanol Solution | 94.2% scavenging at 100 µM | [2][3] |
| Ethyl Gallate | DPPH Radical Scavenging | Ethanol Solution | 92.8% scavenging at 100 µM | [2][3] |
| Propyl Gallate | DPPH Radical Scavenging | Ethanol Solution | 91.5% scavenging at 100 µM | |
| Butyl Gallate | DPPH Radical Scavenging | Ethanol Solution | 90.1% scavenging at 100 µM |
Table 2: Neuroprotection against Oxidative Stress-Induced Cell Death
| Compound | Neurotoxin | Cell Line | Concentration | % Increase in Cell Viability | Reference |
| Phenolic Aldehydes | |||||
| Protocatechuic Aldehyde | 6-OHDA (200 µM) | PC12 cells | 10 µM | ~40% | |
| Syringaldehyde | Cerebral Ischemia | Rat model | 50 mg/kg | Significant reduction in neuronal damage | |
| Gallic Acid Esters | |||||
| Methyl Gallate | 6-OHDA (100 µM) | SH-SY5Y cells | 100 µM | ~60% | |
| Ethyl Gallate | 6-OHDA (100 µM) | SH-SY5Y cells | 100 µM | ~70% | |
| Propyl Gallate | 6-OHDA (100 µM) | SH-SY5Y cells | 100 µM | ~85% | |
| Butyl Gallate | 6-OHDA (100 µM) | SH-SY5Y cells | 100 µM | ~75% |
Table 3: Anti-inflammatory Effects
| Compound | Stimulus | Cell Line/Model | Key Findings | Reference |
| Phenolic Aldehydes | ||||
| Protocatechuic Aldehyde | LPS | Microglia | Reduced NO, TNF-α, IL-1β, IL-6 production | |
| Syringaldehyde | Cerebral Ischemia | Rat model | Decreased Caspase-3 and -9 immunoreactivity | |
| Gallic Acid Esters | ||||
| Not directly compared in the same manner as aldehydes. However, Gallic Acid (the parent compound) is known to inhibit NF-κB and MAPK signaling, reducing pro-inflammatory cytokines. |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound and its esters are mediated through the modulation of several key signaling pathways that regulate oxidative stress, inflammation, and apoptosis.
Nrf2 Signaling Pathway in Oxidative Stress
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary defense mechanism against oxidative stress. Both this compound analogs and gallic acid esters have been shown to activate this pathway, leading to the expression of antioxidant enzymes.
Nrf2-Mediated Antioxidant Response
NF-κB Signaling Pathway in Neuroinflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In neurodegenerative diseases, overactivation of microglia leads to the release of pro-inflammatory cytokines, mediated by NF-κB. This compound and its esters can inhibit this pathway, thereby reducing neuroinflammation.
Inhibition of NF-κB-Mediated Neuroinflammation
MAPK Signaling Pathway in Neuronal Apoptosis
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK and p38, are involved in neuronal apoptosis. This compound and its esters can modulate these pathways to promote neuronal survival.
References
Assessing the Synergistic Potential of Gallic Aldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gallic aldehyde, also known as 3,4,5-trihydroxybenzaldehyde, is a phenolic aldehyde that has garnered interest for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This guide provides a comparative assessment of this compound's performance, drawing on available experimental data for its individual bioactivities and exploring its potential for synergistic effects with other compounds by examining structurally similar molecules. Due to a lack of direct studies on the synergistic effects of this compound, this guide utilizes data from analogous phenolic aldehydes to provide insights into its potential combined therapeutic efficacy.
Comparative Antioxidant Activity
This compound demonstrates significant antioxidant potential. The following table summarizes its radical scavenging activity in comparison to other well-known antioxidants, as determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A lower SC₅₀ (50% scavenging concentration) indicates higher antioxidant activity.
| Compound | SC₅₀ (µg/mL) | Reference Antioxidant Type |
| This compound (THBA) | 1.7 | Natural Phenolic Aldehyde |
| α-Tocopherol | 8.8 | Natural Antioxidant (Vitamin E) |
| Rosmarinic Acid | 2.5 | Natural Phenolic Compound |
| BHA (Butylatedhydroxyanisole) | 17.0 | Synthetic Antioxidant |
| BHT (Butylatedhydroxytoluene) | 29.0 | Synthetic Antioxidant |
| Data sourced from a study on the antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from Geum japonicum.[1][2] |
Potential for Synergistic Antimicrobial Effects: An Analog-Based Comparison
Direct experimental data on the synergistic antimicrobial effects of this compound is currently limited. However, studies on structurally similar phenolic aldehydes, such as protocatechualdehyde, suggest a strong potential for synergy when combined with conventional antibiotics. The following table presents data on the synergistic effect of protocatechualdehyde with ampicillin (B1664943) against Methicillin-Resistant Staphylococcus aureus (MRSA), as determined by the checkerboard microdilution assay. The Fractional Inhibitory Concentration (FIC) index is a measure of the interaction between two compounds.
| Compound Combination | Target Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Protocatechualdehyde + Ampicillin | MRSA | 256 | 64 | ||
| Ampicillin + Protocatechualdehyde | MRSA | 4 | 1 | 0.5 | Synergy |
| Data from a study on the antibacterial and antibiofilm activities of protocatechualdehyde and its synergy with ampicillin against MRSA.[3] An FIC index of ≤ 0.5 is indicative of a synergistic interaction. |
This example illustrates the potential for phenolic aldehydes like this compound to enhance the efficacy of antibiotics against resistant bacterial strains.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm is measured to determine the extent of scavenging.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample Preparation: The test compound (this compound) and reference antioxidants are prepared in a series of concentrations in the same solvent as the DPPH solution.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The SC₅₀ value is then determined by plotting the scavenging percentage against the sample concentration.
Checkerboard Microdilution Assay for Antimicrobial Synergy
This method is used to assess the combined effect of two antimicrobial agents.
Principle: Serial dilutions of two compounds are mixed in a microtiter plate to test various concentration combinations against a specific microorganism. The growth of the microorganism is then observed to determine the minimum inhibitory concentration (MIC) for each compound alone and in combination.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., MRSA) is prepared in a suitable broth medium.
-
Preparation of Antimicrobial Agents: Stock solutions of the test compounds (e.g., this compound and an antibiotic) are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, one compound is serially diluted horizontally, and the other is serially diluted vertically. This creates a matrix of different concentration combinations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium, only the microorganism, and each compound alone are also included.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound(s) that visibly inhibits microbial growth.
-
Calculation of FIC Index: The FIC index is calculated for each combination that inhibits growth using the following formulas:
-
FIC_A = MIC of drug A in combination / MIC of drug A alone
-
FIC_B = MIC of drug B in combination / MIC of drug B alone
-
FIC Index = FIC_A + FIC_B The interaction is interpreted as follows: Synergy (FIC ≤ 0.5), Additive (0.5 < FIC ≤ 1), Indifference (1 < FIC ≤ 4), or Antagonism (FIC > 4).
-
Signaling Pathway Inhibition
This compound has been shown to inhibit key signaling pathways involved in inflammation and cellular responses, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK1/2, p38, and JNK) and the expression of Matrix Metalloproteinase-9 (MMP-9).[4]
MAPK Signaling Pathway
The MAPK pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Their inhibition can be a key mechanism for the anti-inflammatory and anticancer effects of a compound.
Figure 1: Simplified MAPK signaling pathway and points of inhibition by this compound.
MMP-9 Expression and Activation Pathway
MMP-9 is an enzyme involved in the degradation of the extracellular matrix, a process crucial for cell migration and tissue remodeling, which is often dysregulated in inflammatory diseases and cancer.
Figure 2: Overview of MMP-9 expression and activation, with inhibitory action of this compound.
Conclusion
This compound exhibits promising standalone antioxidant and potential antimicrobial activities. While direct evidence for its synergistic effects is still emerging, data from structurally related phenolic aldehydes strongly suggest that this compound could significantly enhance the efficacy of other therapeutic agents, particularly antibiotics against resistant pathogens. Further research is warranted to explore these synergistic combinations and elucidate the underlying mechanisms, which may involve the modulation of key signaling pathways. The information and protocols provided in this guide aim to facilitate such investigations and support the development of novel combination therapies.
References
- 1. "Antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from geu" by J.B. Kim, J.B. Kim et al. [jfda-online.com]
- 2. jfda-online.com [jfda-online.com]
- 3. Antibacterial and antibiofilm activities of protocatechualdehyde and its synergy with ampicillin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Gallic Aldehyde: Bridging the Gap Between In Vitro Promise and In Vivo Potential
A Comparative Analysis of Bioactivity for Researchers and Drug Development Professionals
Gallic aldehyde, also known as 3,4,5-trihydroxybenzaldehyde, is a phenolic aldehyde found in various plants, notably Geum japonicum.[1] Emerging research has highlighted its potential as a bioactive compound with a range of therapeutic effects. However, a significant disparity exists between the wealth of in vitro data and the scarcity of in vivo studies, presenting a challenge for its translation into clinical applications. This guide provides a comprehensive comparison of the available in vitro bioactivity data for this compound and draws parallels with in vivo studies on structurally similar compounds to forecast its potential efficacy and guide future research.
Antioxidant and Anti-inflammatory Activities: The In Vitro Landscape
In vitro studies have firmly established the antioxidant and anti-inflammatory properties of this compound. Its ability to scavenge free radicals is a key aspect of its antioxidant potential.
Table 1: In Vitro Antioxidant and Anti-inflammatory Bioactivity of this compound
| Bioactivity Assay | Target/Model | Key Findings | Reference |
| DPPH Radical Scavenging | Chemical Assay | SC50 = 19.5 µg/mL | [MedChemExpress] |
| Rancimat Test (Lard) | Food Model | Antioxidant Activity Index (IAA) = 4.7 | [1] |
| Rancimat Test (Palm Oil) | Food Model | Antioxidant Activity Index (IAA) = 2.9 | [1] |
| MMP-9 Inhibition | TNF-α-induced Human Aortic Smooth Muscle Cells (HASMCs) | Inhibits gelatinolytic activity and expression of MMP-9 | [MedChemExpress] |
| MAPK Signaling | TNF-α-induced HASMCs | Inhibits phosphorylation of ERK1/2, p38, and JNK | [MedChemExpress] |
These findings underscore the potent antioxidant and anti-inflammatory capabilities of this compound in controlled laboratory settings. The inhibition of Matrix Metalloproteinase-9 (MMP-9) and key signaling molecules in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK1/2, p38, and JNK, points to specific molecular mechanisms underlying its anti-inflammatory effects.[2][3]
The In Vivo Data Gap and a Surrogate Perspective
Direct in vivo studies corroborating the in vitro antioxidant and anti-inflammatory effects of isolated this compound are currently lacking in published literature. However, research on extracts from Geum japonicum, which contains this compound, has demonstrated significant in vivo therapeutic effects, including neuroprotection and repair of infarcted myocardium. While promising, these effects cannot be solely attributed to this compound due to the presence of other bioactive compounds in the extract.
To bridge this gap, we can look at a structurally similar compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), which has been studied in both in vitro and in vivo models for its anti-inflammatory properties.
Table 2: In Vitro vs. In Vivo Anti-inflammatory Effects of 3-bromo-4,5-dihydroxybenzaldehyde (BDB)
| Setting | Model | Treatment | Key Findings | Reference |
| In Vitro | Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages | 12.5, 25, 50, and 100 µM BDB | Dose-dependent suppression of interleukin-6 (IL-6) production. Inhibition of NF-κB and STAT1 phosphorylation. | |
| In Vivo | 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis in mice | 100 mg/kg BDB treatment | Reduced serum immunoglobulin E (IgE) levels, smaller lymph nodes, decreased ear edema, and reduced inflammatory cell infiltration. |
The data on BDB demonstrates a correlation between its in vitro anti-inflammatory mechanism (inhibition of pro-inflammatory cytokines and signaling pathways) and its in vivo efficacy in a disease model. This suggests that this compound, with its similar structure and demonstrated in vitro anti-inflammatory potential, may exhibit comparable effects in vivo.
Experimental Protocols
In Vitro DPPH Radical Scavenging Assay
The antioxidant activity of this compound was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A solution of DPPH in methanol (B129727) is prepared. Different concentrations of this compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature. The absorbance is then measured at a specific wavelength (typically around 517 nm). The percentage of DPPH radical scavenging is calculated, and the SC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
In Vivo Atopic Dermatitis Mouse Model (for BDB)
Atopic dermatitis is induced in mice by repeated topical application of 2,4-dinitrochlorobenzene (DNCB). The mice are then treated with the test compound (e.g., 100 mg/kg BDB) or a vehicle control. The severity of the skin lesions, ear thickness, and lymph node size are monitored. At the end of the experiment, serum levels of IgE are measured, and skin tissue is collected for histological analysis to assess inflammatory cell infiltration.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the mechanisms and processes involved, the following diagrams are provided.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 3. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different Gallic aldehyde synthesis routes.
For Researchers, Scientists, and Drug Development Professionals
Gallic aldehyde, or 3,4,5-trihydroxybenzaldehyde, is a key intermediate in the synthesis of numerous pharmaceuticals and other high-value organic compounds. The efficient and high-yield synthesis of this molecule is therefore of significant interest. This guide provides a head-to-head comparison of common synthetic routes to this compound, offering a critical evaluation of their respective advantages and disadvantages, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of this compound Synthesis Routes
The following table summarizes the key performance indicators for the primary synthetic strategies for producing this compound, starting from the common precursor, pyrogallol (B1678534) (1,2,3-trihydroxybenzene).
| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Purity & Separation | Key Advantages | Key Disadvantages |
| Direct Formylation | ||||||
| Reimer-Tiemann Reaction | Pyrogallol | Chloroform (B151607), Strong Base (e.g., NaOH) | ≤ 50%[1] | Poor (mixture of isomers, difficult to separate)[1] | Single step, readily available reagents. | Low yield, formation of isomeric byproducts, harsh reaction conditions. |
| Gattermann Reaction | Pyrogallol | HCN/HCl or Zn(CN)₂/HCl | ~45%[2] | Moderate (potential for side products) | Single step, established method. | Use of highly toxic reagents (HCN), moderate yield. |
| Vilsmeier-Haack Reaction | Pyrogallol | POCl₃, DMF | Not specifically reported for pyrogallol, but generally moderate to good for electron-rich arenes.[3] | Moderate to Good | Milder conditions than Reimer-Tiemann, versatile. | Potential for low yield with highly hydroxylated phenols due to side reactions. |
| Protection-Formylation-Deprotection | ||||||
| Multi-step Synthesis via Protected Intermediate | Pyrogallol | 1. Protecting agent (e.g., Diphenyl Carbonate) 2. Formylating agent (e.g., Vilsmeier reagent) 3. Deprotecting agent (e.g., acid hydrolysis) | High (e.g., ~90% overall for an analogous isomer)[1] | High (purification at intermediate steps) | High yield and purity, avoids isomer separation issues. | Multi-step process increases time and resource requirements. |
Deep Dive: Experimental Protocols and Methodologies
Direct Formylation Routes: A Single-Step Approach Fraught with Challenges
Direct formylation methods offer the allure of a single-step conversion of pyrogallol to this compound. However, the presence of three unprotected hydroxyl groups on the aromatic ring leads to challenges in controlling regioselectivity and preventing side reactions, often resulting in low yields and difficult purification.
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic medium. While a classic method, its application to pyrogallol is hampered by low yields and the formation of a mixture of isomeric aldehydes, making the isolation of pure this compound challenging.
General Experimental Protocol (Adapted for Pyrogallol):
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve pyrogallol (1.0 eq) in an aqueous solution of sodium hydroxide (B78521) (4.0 eq).
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Slowly add chloroform (1.5 eq) dropwise via the dropping funnel over 1 hour, maintaining the reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid.
-
The product is then extracted with a suitable organic solvent (e.g., diethyl ether), and the organic layers are combined, washed, dried, and concentrated.
-
Purification is typically attempted via column chromatography, though separation of isomers can be difficult.
The Gattermann reaction utilizes hydrogen cyanide and hydrogen chloride (or a safer alternative like zinc cyanide) to formylate phenols. While it can provide moderate yields, the high toxicity of the reagents is a significant drawback.
General Experimental Protocol (Adapted for Pyrogallol):
-
To a stirred solution of pyrogallol (1.0 eq) and zinc cyanide (1.5 eq) in anhydrous ether, pass a stream of dry hydrogen chloride gas until the mixture is saturated.
-
Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
The intermediate iminium salt precipitates from the solution.
-
The precipitate is filtered and then hydrolyzed by heating with water or dilute acid to yield the aldehyde.
-
The product is then extracted, and the organic phase is washed, dried, and concentrated.
-
Purification is carried out by recrystallization or column chromatography.
The workflow for a typical Gattermann reaction is illustrated below.
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide, to formylate electron-rich aromatic rings. This method generally proceeds under milder conditions than the Reimer-Tiemann reaction.
General Experimental Protocol:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.1 eq) to anhydrous dimethylformamide (DMF) (5-10 eq) with stirring to form the Vilsmeier reagent.
-
To this reagent, add a solution of the pyrogallol (1.0 eq) in DMF.
-
The reaction mixture is then stirred at a temperature between room temperature and 80°C for several hours.
-
After the reaction is complete, the mixture is poured into ice water and neutralized with a base (e.g., sodium acetate (B1210297) or sodium hydroxide).
-
The precipitated product is filtered, washed, and purified, typically by recrystallization.
The general mechanism of the Vilsmeier-Haack reaction is depicted below.
Protection-Formylation-Deprotection: A Multi-step but High-Yield Strategy
To overcome the limitations of direct formylation, a multi-step approach involving the protection of the hydroxyl groups of pyrogallol is a highly effective strategy. This method prevents the formation of isomers and side products, leading to a significantly higher overall yield and purity of the final product. A recent patent for the synthesis of a this compound isomer demonstrates the potential of this approach, with an overall yield of approximately 90%.
Conceptual Experimental Protocol (Adapted for this compound Synthesis):
This protocol is based on the principles outlined in the synthesis of 2,3,4-trihydroxybenzaldehyde (B138039) and is adapted for the synthesis of this compound (3,4,5-trihydroxybenzaldehyde).
Step 1: Protection of Pyrogallol
-
Pyrogallol (1.0 eq) is reacted with a suitable protecting agent, such as diphenyl carbonate (1.1 eq), in the presence of a mild base like triethylamine (B128534) (0.05 eq) in a solvent such as methyl tert-butyl ether.
-
The reaction mixture is heated at reflux for 6-8 hours.
-
After cooling, the organic layer is washed sequentially with dilute sodium hydroxide, water, and brine.
-
The solvent is partially removed under reduced pressure, and the protected pyrogallol is crystallized by cooling. A high yield of the protected intermediate is expected.
Step 2: Formylation of the Protected Intermediate
-
The protected pyrogallol (1.0 eq) is dissolved in a suitable solvent (e.g., a mixture of toluene (B28343) and DMF).
-
A Vilsmeier reagent, prepared separately from POCl₃ and DMF, is added to the solution at a controlled temperature.
-
The reaction mixture is stirred for several hours at a slightly elevated temperature.
-
The reaction is quenched by pouring it into ice water, and the formylated product is extracted.
Step 3: Deprotection to Yield this compound
-
The formylated and protected intermediate is subjected to hydrolysis, for example, by refluxing with water or dilute acid for 1-2 hours.
-
Upon cooling, the pure this compound crystallizes from the solution and can be isolated by filtration and drying. This final step is reported to proceed with a very high yield (e.g., ~95%).
The logical flow of this multi-step synthesis is outlined below.
Conclusion and Recommendations
For researchers and professionals in drug development, the choice of a synthetic route for this compound will depend on the desired scale, purity requirements, and available resources.
-
Direct formylation methods (Reimer-Tiemann, Gattermann) are less suitable for producing high-purity this compound in significant quantities due to their low yields and the formation of difficult-to-separate isomers. The Gattermann reaction also poses a significant safety hazard due to the use of highly toxic cyanide reagents.
-
The Vilsmeier-Haack reaction offers a potentially milder direct formylation route, but its efficacy for highly hydroxylated phenols like pyrogallol needs to be carefully optimized to avoid low yields.
-
The protection-formylation-deprotection strategy stands out as the most robust and high-yielding method for the synthesis of pure this compound. Although it involves multiple steps, the high overall yield and the avoidance of challenging isomer separations make it the recommended route for applications where purity and yield are critical, such as in pharmaceutical synthesis.
Future research may focus on developing more selective direct formylation catalysts or more efficient one-pot protection and formylation procedures to further streamline the synthesis of this valuable compound.
References
Validating the target engagement of Gallic aldehyde in a specific pathway.
For Researchers, Scientists, and Drug Development Professionals
Gallic aldehyde, a naturally occurring phenolic aldehyde, has demonstrated inhibitory effects on several key signaling proteins, including Matrix Metalloproteinase-9 (MMP-9) and the Mitogen-Activated Protein Kinases (MAPKs) ERK1/2, p38, and JNK.[1] Validating the direct physical interaction, or target engagement, of this compound with these proteins within a cellular context is a critical step in its development as a potential therapeutic agent. This guide provides a comparative overview of this compound's known activities and outlines established experimental protocols for target engagement validation.
Comparative Analysis of Inhibitory Activity
To provide a framework for evaluating the potential potency of this compound, the following tables summarize the inhibitory activities of several known inhibitors for MMP-9, ERK1/2, p38, and JNK.
Table 1: Comparison with Known MMP-9 Inhibitors
| Compound | Target(s) | IC50/Ki | Clinical Development Stage |
| This compound | MMP-9 (inhibition of activity and expression) | Data not available | Preclinical |
| Marimastat | Broad-spectrum MMP inhibitor | Ki: 5 nM (MMP-9) | Phase III (Failed) |
| Andecaliximab (GS-5745) | MMP-9 | Ki: 2.0-6.6 nM (active MMP-9) | Phase II/III |
| S-81826 | Selective MMP-9 inhibitor | IC50: 16 nM | Preclinical |
| JNJ-0966 | Allosteric inhibitor of proMMP-9 activation | No direct catalytic inhibition | Preclinical |
Table 2: Comparison with Known ERK1/2 Inhibitors
| Compound | Target(s) | IC50/Ki | Clinical Development Stage |
| This compound | ERK1/2 (inhibits phosphorylation) | Data not available | Preclinical |
| Ulixertinib (BVD-523) | ERK1/2 | Ki: 0.3 nM (ERK1), 0.04 nM (ERK2) | Phase II |
| Ravoxertinib (GDC-0994) | ERK1/2 | IC50: 6.1 nM (ERK1), 3.1 nM (ERK2) | Phase I |
| Temuterkib (LY3214996) | ERK1/2 | IC50: 5 nM (ERK1 & ERK2) | Phase I |
| SCH772984 | ERK1/2 | IC50: 4 nM (ERK1), 1 nM (ERK2) | Preclinical |
Table 3: Comparison with Known p38 MAPK Inhibitors
| Compound | Target(s) | IC50 | Clinical Development Stage |
| This compound | p38 (inhibits phosphorylation) | Data not available | Preclinical |
| Losmapimod | p38α/β | IC50: 8.1 nM (p38α) | Phase III |
| SB203580 | p38α/β | IC50: 50 nM (p38α), 500 nM (p38β) | Preclinical |
| Pamapimod (R-1503) | p38α/β | IC50: 14 nM (p38α), 480 nM (p38β) | Phase II |
| TAK-715 | p38α | IC50: 7.1 nM | Phase II |
Table 4: Comparison with Known JNK Inhibitors
| Compound | Target(s) | IC50/Ki | Clinical Development Stage |
| This compound | JNK (inhibits phosphorylation) | Data not available | Preclinical |
| SP600125 | JNK1/2/3 | IC50: 40 nM (JNK1), 40 nM (JNK2), 90 nM (JNK3) | Preclinical |
| Tanzisertib (CC-930) | JNK1/2/3 | Ki: 44 nM (JNK1), 6.2 nM (JNK2) | Phase II |
| JNK-IN-8 | JNK1/2/3 | IC50: 4.7 nM (JNK1), 18.7 nM (JNK2), 1 nM (JNK3) | Preclinical |
| Bentamapimod (AS602801) | JNK1/2/3 | IC50: 80 nM (JNK1), 90 nM (JNK2), 230 nM (JNK3) | Preclinical |
Experimental Protocols for Target Engagement Validation
To definitively confirm that this compound directly binds to its putative targets within a cellular environment, two powerful and widely accepted methods are the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in an increase in its thermal stability.
Experimental Protocol:
-
Cell Culture and Treatment: Culture the cells of interest to approximately 80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative proteomic methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
DARTS relies on the principle that a small molecule binding to a protein can protect it from proteolytic degradation.
Experimental Protocol:
-
Cell Lysis: Harvest and lyse cells to obtain a total protein lysate.
-
Compound Incubation: Incubate aliquots of the cell lysate with this compound or a vehicle control.
-
Proteolysis: Add a protease (e.g., thermolysin or pronase) to each lysate and incubate for a specific time to allow for protein digestion. The optimal protease concentration and digestion time need to be empirically determined.
-
Reaction Quenching: Stop the proteolytic reaction by adding a protease inhibitor cocktail or by heat inactivation.
-
Analysis: Analyze the protein samples by SDS-PAGE and Western blotting for the target of interest.
-
Data Analysis: A higher abundance of the target protein band in the this compound-treated sample compared to the control indicates that the compound protected the protein from degradation, thus demonstrating target engagement.
Visualizing the Pathways and Workflows
To further clarify the biological context and experimental procedures, the following diagrams illustrate the MAPK/ERK signaling pathway and a generalized workflow for target engagement validation.
Caption: MAPK signaling pathway and putative targets of this compound.
Caption: Experimental workflow for target engagement validation.
References
Safety Operating Guide
Proper Disposal of Gallic Aldehyde: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. Gallic aldehyde (3,4,5-Trihydroxybenzaldehyde), a phenolic aldehyde used in various research applications, requires careful handling and disposal due to its hazardous properties. This guide provides essential, step-by-step procedures for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals.
This compound is recognized as a hazardous substance. It is known to be harmful if swallowed or inhaled, cause severe skin burns and eye damage, and may lead to allergic skin reactions or respiratory difficulties.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Consequently, this compound waste must be managed as hazardous waste and must not be disposed of down the drain or mixed with general laboratory trash.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and potential allergic reactions.[1][2] |
| Eye/Face Protection | Safety goggles or a face shield. | To protect against splashes and eye irritation.[1] |
| Skin and Body Protection | Long-sleeved lab coat. | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If dust formation is likely, a NIOSH-approved respirator is necessary. | To avoid inhalation which can cause respiratory irritation or allergic reactions. |
Work should always be conducted in a well-ventilated area, with easy access to an eyewash station and safety shower.
Step-by-Step Disposal Procedure
The required method for the disposal of this compound is through an approved hazardous waste management service.
1. Waste Collection and Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated weigh boats, and grossly contaminated items (like gloves or paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly incompatible chemicals such as strong oxidizing agents or strong bases. Keep it in its original container whenever possible.
2. Container Labeling:
-
Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound" or "3,4,5-Trihydroxybenzaldehyde," and the associated hazards (e.g., Irritant, Environmental Hazard).
3. Spill and Contamination Cleanup:
-
Solid Spills: In case of a spill, carefully sweep up the solid material to avoid dust formation and place it into the designated hazardous waste container.
-
Decontamination: Clean the affected area. Decontaminate surfaces that have come into contact with this compound. Dispose of all cleaning materials (e.g., paper towels, wipes) as hazardous waste.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area.
-
The storage area must be well-ventilated and away from sources of heat or ignition.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Note on Container Disposal: this compound is not classified as a "P-listed" acutely hazardous waste by the EPA. Therefore, the federal requirement of triple-rinsing the empty container is not mandated. However, it is best practice to rinse the container three times with a suitable solvent, collecting the rinsate as hazardous waste, before disposing of the container.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that use this compound. Users should refer to their specific experimental methodologies for details on the use of this chemical. The disposal procedure outlined above is a general protocol applicable to waste generated from such experiments.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Gallic Aldehyde
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Gallic aldehyde (also known as 3,4,5-Trihydroxybenzaldehyde), a phenolic aldehyde with applications in various research fields. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Immediate Safety and Hazard Information
This compound presents several potential hazards that necessitate careful handling. It is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) and handling protocols are mandatory.
Hazard Identification and Classification:
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Irritation (Category 2)[1] |
| Causes serious eye irritation | Eye Irritation (Category 2A) |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system |
Operational Plan: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when working with this compound to prevent exposure through inhalation, skin contact, or eye contact.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities. | Protects against splashes and dust particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Prevents skin contact which can lead to irritation. |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if dust is generated and ventilation is inadequate. | Minimizes the risk of inhaling dust particles that can cause respiratory irritation. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or risk of significant exposure, consider flame-retardant antistatic protective clothing. | Provides a barrier against accidental skin contact. |
Experimental Protocol: Step-by-Step Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe working environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust.
-
Avoid Dust Formation: Take care to avoid the generation of dust when handling the solid compound.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling. Immediately change any contaminated clothing.
-
Spill Management: In the event of a spill, avoid breathing dust. For dry spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Do not let the chemical enter drains.
Storage Procedures:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Protect from moisture and light.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
Disposal Guidelines:
-
Chemical Waste: Dispose of this compound as hazardous waste in accordance with local, regional, and national regulations. Do not mix with other waste.
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself. Dispose of contaminated packaging as unused product.
Emergency Procedures
In case of accidental exposure, immediate action is required.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention. |
Logical Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
